molecular formula C20H25ClN2O5 B15145065 (R)-Amlodipine-d4

(R)-Amlodipine-d4

Cat. No.: B15145065
M. Wt: 412.9 g/mol
InChI Key: HTIQEAQVCYTUBX-BISFPMKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Amlodipine-d4 is a useful research compound. Its molecular formula is C20H25ClN2O5 and its molecular weight is 412.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H25ClN2O5

Molecular Weight

412.9 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl (4R)-2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m1/s1/i9D2,10D2

InChI Key

HTIQEAQVCYTUBX-BISFPMKOSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC1=C([C@@H](C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Origin of Product

United States

Foundational & Exploratory

(R)-Amlodipine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Amlodipine-d4 is the deuterium-labeled form of (R)-Amlodipine, the R-enantiomer of the widely used calcium channel blocker, Amlodipine.[1] Its primary application in research and drug development is as an internal standard for the bioanalytical quantification of Amlodipine and its enantiomers in various biological matrices.[2] The incorporation of four deuterium atoms (d4) on the ethoxy group of the molecule provides a distinct mass difference, allowing for precise and accurate measurement in mass spectrometry-based assays, without altering its chemical properties significantly.[3][4]

Chemical Identity and Properties

This compound is a stable, isotopically labeled compound that is essential for pharmacokinetic and bioequivalence studies of Amlodipine.[2] Below is a summary of its key chemical and physical properties.

PropertyValueReference
Chemical Name (4R)-2-[[2-Amino(ethoxy-d4)]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester
Synonyms (R)-(-)-Amlodipine-d4, Levamlodipine-d4
CAS Number 1346616-97-4
Molecular Formula C₂₀H₂₁D₄ClN₂O₅
Molecular Weight 412.9 g/mol
Appearance White to Off-White Solid
Solubility Chloroform (Slightly), Methanol (Sparingly)
Storage -20°C Freezer

Chemical Structure

The chemical structure of this compound is characterized by a dihydropyridine ring with a stereocenter at the 4-position, conferring its R-enantiomeric configuration. The deuterium labeling is located on the ethoxy moiety.

Figure 1: Chemical structure of this compound.

Synthesis Overview

Experimental Protocols

This compound is a critical component in bioanalytical methods for the quantification of Amlodipine enantiomers in biological samples, most notably in human plasma for pharmacokinetic studies. Below is a detailed experimental protocol for the analysis of (R)- and (S)-Amlodipine in human plasma using LC-MS/MS with this compound as an internal standard.

Bioanalytical Method for Amlodipine Enantiomers in Human Plasma by LC-MS/MS

1. Objective: To quantify the concentrations of (R)-Amlodipine and (S)-Amlodipine in human plasma.

2. Materials and Reagents:

  • (R)-Amlodipine, (S)-Amlodipine, and this compound analytical standards

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Isopropyl Alcohol (HPLC grade)

  • Ethanolamine

  • Formic acid

  • Water (deionized or HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata™-X 33 µm Polymeric Reversed Phase)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., SCIEX ExionLC™ AD)

  • Tandem Mass Spectrometer (MS/MS) (e.g., SCIEX QTRAP® 4500 System)

  • Chiral HPLC column (e.g., Lux® 3 µm Cellulose-4, 150 x 2 mm)

4. Sample Preparation (Solid Phase Extraction):

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of human plasma sample, add 5 µL of the this compound internal standard working solution.

  • Add 500 µL of 0.2% v/v ethanolamine in water to the plasma sample and vortex.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of 0.1% formic acid in methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Lux® 3 µm Cellulose-4 (150 x 2 mm)

    • Mobile Phase: 0.05% Ethanolamine in Acetonitrile and Isopropyl Alcohol (96:4 v/v)

    • Flow Rate: 0.3 mL/min

    • Elution Mode: Isocratic

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Source Temperature: 300°C

    • Ion Spray Voltage: 5500 V

    • Multiple Reaction Monitoring (MRM) Transitions:

      • (R)-Amlodipine: m/z 409.3 → 237.9

      • (S)-Amlodipine: m/z 409.3 → 237.9

      • This compound: m/z 413.1 → 237.9

6. Data Analysis:

  • Quantify the peak areas of the MRM transitions for each analyte and the internal standard.

  • Calculate the concentration of each Amlodipine enantiomer in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Logical Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing this compound.

G cluster_0 Sample Collection and Preparation cluster_1 Analytical Measurement cluster_2 Data Processing and Interpretation A Human Plasma Sample Collection B Spiking with this compound (Internal Standard) A->B C Solid Phase Extraction (SPE) B->C D LC-MS/MS Analysis C->D E Chromatographic Separation of Enantiomers D->E F Mass Spectrometric Detection (MRM) D->F G Quantification using Calibration Curve E->G F->G H Pharmacokinetic Parameter Calculation G->H I Bioequivalence Assessment H->I

Figure 2: Workflow for a pharmacokinetic study using this compound.

References

(R)-Amlodipine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of (R)-Amlodipine-d4, a deuterated isotopologue of the pharmacologically active R-enantiomer of Amlodipine. It is intended for researchers, scientists, and professionals in drug development, offering key technical data, analytical methodologies, and insights into its biological mechanism of action. This compound is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification of (R)-Amlodipine.[1][2]

Core Compound Information

Chemical Properties and Identification

PropertyValueReference
CAS Number 1346616-97-4[3][4]
Molecular Formula C₂₀H₂₁D₄ClN₂O₅[3]
Molecular Weight 412.90 g/mol
IUPAC Name 3-O-ethyl 5-O-methyl (4R)-2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Synonyms (R)-(-)-Amlodipine-d4, Levamlodipine-d4

Analytical Methodologies

The accurate quantification of amlodipine enantiomers is crucial due to their different pharmacological activities. Deuterated standards like this compound are essential for robust bioanalytical methods.

Chiral Separation and Quantification by LC-MS/MS

A highly selective and rugged liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of (R)- and (S)-Amlodipine in human plasma. This method is critical for bioequivalence studies of racemic and (S)-Amlodipine formulations.

Experimental Protocol: LC-MS/MS for Enantiomeric Separation

ParameterSpecification
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column Chiral AGP (100 x 4.6 mm I.D., 5µ particle size) or Phenomenex Lux Cellulose-4
Mobile Phase 10 mM Ammonium acetate buffer with 1% 1-Propanol, adjusted to pH 4.6. An alternative is acetonitrile and 5 mM ammonium formate (80:20, v/v).
Flow Rate 0.9 ml/min or 0.8 ml/min
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), positive mode
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard This compound and (S)-Amlodipine-d4
Linear Range 0.050 ng/mL to 50 ng/mL for both enantiomers
Lower Limit of Quantification (LLOQ) 0.050 ng/mL for both enantiomers

Sample Preparation: Solid Phase Extraction (SPE)

A solid phase extraction technique is employed for the efficient extraction of amlodipine enantiomers from human plasma prior to LC-MS/MS analysis.

Capillary Electrophoresis for Chiral Separation

Capillary electrophoresis (CE) offers an alternative method for the chiral separation of amlodipine enantiomers.

Experimental Protocol: Capillary Electrophoresis

ParameterSpecification
Instrumentation Agilent 1600 CE system with a DAD detector
Capillary 48 cm length (40 cm effective length) x 50 µm I.D. silica-fused capillary
Background Electrolyte (BGE) 25 mM phosphate buffer, pH 9.0
Chiral Selector 15 mM Carboxymethyl-β-cyclodextrin (CM-β-CD)
Applied Voltage +25 kV
Temperature 15 °C
Injection 30 mbar for 1 second (hydrodynamic)
Detection Wavelength 230 nm
Migration Order S-Amlodipine followed by R-Amlodipine

This optimized CE method allows for the baseline separation of amlodipine enantiomers in under 5 minutes.

Mechanism of Action and Signaling Pathways

Amlodipine is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells and cardiac muscle. This inhibition leads to a decrease in intracellular calcium concentration, resulting in vasodilation and a reduction in blood pressure.

The binding of calcium to calmodulin is a critical step in muscle contraction. This complex activates myosin light-chain kinase (MLCK), which in turn phosphorylates the myosin light chain, leading to muscle contraction. By blocking the initial influx of calcium, amlodipine interrupts this cascade.

Recent studies suggest that amlodipine may have a dual mechanism of action, also affecting calcium mobilization from internal stores and interfering with mitogenic signaling pathways, such as the ERK1/2 pathway.

Below is a diagram illustrating the primary signaling pathway affected by amlodipine.

Amlodipine_Mechanism extracellular Extracellular Space intracellular Intracellular Space membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ion_int Ca²⁺ Amlodipine (R)-Amlodipine Amlodipine->L_type_Ca_Channel Inhibits Ca_ion_ext Ca²⁺ Ca_ion_ext->L_type_Ca_Channel Influx Calmodulin Calmodulin Ca_ion_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activates Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylates Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: Mechanism of action of (R)-Amlodipine.

The following diagram illustrates a typical experimental workflow for the bioanalysis of amlodipine enantiomers using LC-MS/MS.

Bioanalysis_Workflow start Start: Plasma Sample Collection spike Spike with Internal Standard (this compound) start->spike spe Solid Phase Extraction (SPE) spike->spe evap Evaporation and Reconstitution spe->evap lc_injection Injection into LC-MS/MS evap->lc_injection chiral_sep Chiral Chromatographic Separation lc_injection->chiral_sep ms_detection Tandem Mass Spectrometry Detection (MRM) chiral_sep->ms_detection quant Data Analysis and Quantification ms_detection->quant end End: Concentration Determination quant->end

Caption: Bioanalytical workflow for amlodipine enantiomers.

References

Physical and chemical properties of (R)-Amlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-Amlodipine-d4

Introduction

This compound is the deuterated form of (R)-Amlodipine, the R-enantiomer of the widely prescribed antihypertensive drug, Amlodipine.[1] As a dihydropyridine calcium channel blocker, Amlodipine's therapeutic effects are primarily attributed to the (S)-enantiomer, while the (R)-enantiomer exhibits significantly less activity.[1][2] this compound serves as a crucial internal standard in pharmacokinetic and metabolic studies of Amlodipine, where its distinct mass allows for precise quantification by mass spectrometry.[3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, with comparative data for its non-deuterated counterpart, (R)-Amlodipine.

Chemical Structure and Nomenclature

This compound is systematically named (4R)-2-[[2-Amino(ethoxy-d4)]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester.[4] The "-d4" designation indicates that four hydrogen atoms on the ethoxy group have been replaced with deuterium atoms.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely available due to its primary use as an analytical standard, its properties can be reliably inferred from the well-characterized (R)-Amlodipine. The primary difference lies in the molecular weight, which is increased by the mass of the four deuterium atoms.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and (R)-Amlodipine.

Table 1: General and Physical Properties

PropertyThis compound(R)-Amlodipine
Molecular Formula C₂₀H₂₁D₄ClN₂O₅C₂₀H₂₅ClN₂O₅
Molecular Weight 412.90 g/mol 408.88 g/mol
Appearance SolidWhite to Off-White Solid
Melting Point Not available101-103°C
Boiling Point (Predicted) Not available527.2 ± 50.0 °C
Density (Predicted) Not available1.227 ± 0.06 g/cm³

Table 2: Solubility and Dissociation

PropertyValue
(R)-Amlodipine Solubility Slightly soluble in Acetonitrile, Chloroform, and Methanol. Amlodipine is sparingly soluble in water and ethanol.
pKa (Amlodipine) 8.6 - 9.45

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While specific spectra for the deuterated compound are proprietary, the expected data would be very similar to that of (R)-Amlodipine, with key differences in the mass spectrum and the disappearance of certain signals in the ¹H NMR spectrum.

Mechanism of Action: Calcium Channel Blockade

Amlodipine is a dihydropyridine calcium channel blocker that inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This leads to vasodilation and a subsequent reduction in blood pressure.

Mechanism of Action of Amlodipine node_Amlodipine Amlodipine node_LType L-Type Calcium Channel node_Amlodipine->node_LType Inhibits node_CaInflux Calcium Ion Influx node_LType->node_CaInflux Blocks node_Vascular Vascular Smooth Muscle node_CaInflux->node_Vascular Reduces node_Vasodilation Vasodilation node_Vascular->node_Vasodilation Leads to node_BP Decreased Blood Pressure node_Vasodilation->node_BP Results in Workflow for Characterization of this compound node_Synthesis Synthesis of Deuterated Precursor node_Coupling Coupling with Amlodipine Backbone node_Synthesis->node_Coupling node_Purification Purification (e.g., HPLC) node_Coupling->node_Purification node_Structure Structural Confirmation node_Purification->node_Structure node_NMR NMR Spectroscopy node_Structure->node_NMR node_MS Mass Spectrometry node_Structure->node_MS node_Purity Purity Assessment (e.g., HPLC) node_Structure->node_Purity node_Standard Certified Internal Standard node_Purity->node_Standard

References

An In-depth Technical Guide to the Structural Differences of (R)-Amlodipine-d4 and (S)-Amlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a widely prescribed calcium channel blocker for the management of hypertension and angina, is a chiral molecule administered as a racemic mixture. This guide provides a detailed examination of the structural distinctions between its deuterated enantiomers, (R)-Amlodipine-d4 and (S)-Amlodipine-d4. Amlodipine's therapeutic efficacy is primarily attributed to the (S)-enantiomer, which exhibits approximately 1000-fold greater potency as a calcium channel blocker than the (R)-enantiomer. The (R)-enantiomer is largely inactive in this regard and has been linked to adverse effects such as peripheral edema. The incorporation of deuterium atoms (d4) in these molecules serves as a valuable tool in analytical and metabolic studies. This document outlines their core structural differences, presents key physicochemical data, and details experimental protocols for their chiral separation.

Core Structural Differences

The fundamental structural difference between this compound and (S)-Amlodipine-d4 lies in their stereochemistry at the C4 position of the dihydropyridine ring, which is a chiral center. This chirality results in two enantiomers that are non-superimposable mirror images of each other.

  • (S)-Amlodipine-d4: The pharmacologically active enantiomer, designated as the (S) isomer based on the Cahn-Ingold-Prelog priority rules.

  • This compound: The less active enantiomer, with the opposite spatial arrangement at the chiral center.

The "-d4" designation indicates the presence of four deuterium atoms. In these specific isotopologues, the deuterium labeling is located on the terminal ethoxy group of the aminoethoxy-methyl side chain. This specific labeling is crucial for their use as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), as it imparts a distinct mass without significantly altering the chemical properties of the molecule.

The following diagram illustrates the stereochemical difference between the two enantiomers.

G Stereochemical Difference between (R)- and (S)-Amlodipine-d4 cluster_S (S)-Amlodipine-d4 cluster_R This compound s_img mirror Mirror Plane s_img->mirror r_img mirror->r_img note1 Note: Chemical structure images would be placed here to show the 3D arrangement. G Chiral HPLC Workflow for Amlodipine Enantiomer Separation prep Sample Preparation (Dissolve in mobile phase) inject Injection (10 µL) prep->inject Load sample separation Chiral Separation (Ultron ES-OVM column) inject->separation Introduce to column detection Detection (PDA at 360 nm) separation->detection Eluted enantiomers analysis Data Analysis (Quantify enantiomers) detection->analysis Generate chromatogram G Capillary Electrophoresis Workflow for Amlodipine Enantiomers conditioning Capillary Conditioning (NaOH, Water, BGE) injection Hydrodynamic Injection (30 mbar for 1 sec) conditioning->injection sample_prep Sample Preparation (Dissolve in methanol) sample_prep->injection separation Electrophoretic Separation (+25 kV, 15°C) injection->separation detection UV Detection (230 nm) separation->detection analysis Data Analysis (Generate electropherogram) detection->analysis G Differential Pharmacological Pathways of Amlodipine Enantiomers cluster_S (S)-Amlodipine cluster_R (R)-Amlodipine s_amlodipine (S)-Amlodipine l_type L-type Calcium Channels s_amlodipine->l_type Blocks vasodilation_s Vasodilation l_type->vasodilation_s Inhibition of Ca²⁺ influx leads to bp_reduction Blood Pressure Reduction (Therapeutic Effect) vasodilation_s->bp_reduction r_amlodipine (R)-Amlodipine no_pathway Nitric Oxide Pathway r_amlodipine->no_pathway Stimulates vasodilation_r Vasodilation no_pathway->vasodilation_r NO release leads to edema Peripheral Edema (Side Effect) vasodilation_r->edema

The Stereoselective Profile of Amlodipine: A Technical Guide to its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1] Marketed as a racemic mixture, it comprises equal parts of two enantiomers: S-amlodipine and R-amlodipine. While chemically similar, these stereoisomers exhibit distinct pharmacological properties. This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of amlodipine enantiomers, offering a comprehensive resource for researchers and drug development professionals. The therapeutic activity of amlodipine is primarily attributed to the S-enantiomer, which possesses approximately 1000-fold greater potency in blocking L-type calcium channels than the R-enantiomer.[2] This stereoselectivity has significant implications for the drug's efficacy and adverse effect profile, driving the development and investigation of enantiopure S-amlodipine formulations.

Pharmacokinetics of Amlodipine Enantiomers

The pharmacokinetic profiles of S-amlodipine and R-amlodipine differ, particularly in their clearance and plasma concentrations following administration of the racemic mixture. These differences are crucial for understanding the overall therapeutic effect and safety of amlodipine.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for S-amlodipine and R-amlodipine from various studies.

ParameterS-AmlodipineR-AmlodipineStudy PopulationDosingSource
Cmax (ng/mL) 3.1 (0.6)-Healthy Korean Males5 mg S-amlodipine[2]
Cmax (ng/mL) 3.0 (0.6)-Healthy Korean Males10 mg Racemic Amlodipine[2]
AUC (last) (ng·h/mL) 139.7 (40.3)-Healthy Korean Males5 mg S-amlodipine[2]
AUC (last) (ng·h/mL) 151.4 (35.7)-Healthy Korean Males10 mg Racemic Amlodipine
AUC (0-∞) (ng·h/mL) 161.7 (43.8)-Healthy Korean Males5 mg S-amlodipine
AUC (0-∞) (ng·h/mL) 175.3 (45.1)-Healthy Korean Males10 mg Racemic Amlodipine
R(+)/S(-) Ratio of Plasma Concentration --Elderly Hypertensive Patients5 mg Racemic Amlodipine
ValueGreater than in young subjects---

Pharmacodynamics of Amlodipine Enantiomers

The pharmacodynamic effects of amlodipine are largely dictated by the S-enantiomer's potent calcium channel blocking activity. However, the R-enantiomer is not inert and may contribute to some of the drug's effects, including adverse events.

Quantitative Pharmacodynamic Data

The following table presents a comparison of the pharmacodynamic effects of S-amlodipine and racemic amlodipine.

Outcome MeasureS-Amlodipine (2.5 mg)Racemic Amlodipine (5 mg)Study DetailsSource
Systolic Blood Pressure (SBP) Reduction (mmHg) -2.84 (95% CI, -6.42 to 0.74)-1.71 (95% CI, -3.48 to 0.06)Meta-analysis, 4 weeks treatment
Diastolic Blood Pressure (DBP) Reduction (mmHg) Not significantly different from racemicNot significantly different from S-amlodipineMeta-analysis of 15 RCTs
Incidence of Peripheral Edema Significantly lowerHigher than S-amlodipineMeta-analysis of 15 RCTs
Incidence of Headache No significant differenceNo significant differenceMeta-analysis of high-quality studies
Incidence of Flushing No significant differenceNo significant differenceMeta-analysis of high-quality studies
Change in Ankle Circumference No significant increaseSignificant increase12-week study

Experimental Protocols

Pharmacokinetic Study Protocol: A Typical Example

A common study design to assess the pharmacokinetics of amlodipine enantiomers is a randomized, two-period crossover study in healthy volunteers.

  • Subject Recruitment: Healthy male and female volunteers, typically aged 18-50, are screened for inclusion. Exclusion criteria often include a history of cardiovascular disease, renal or hepatic impairment, and use of concomitant medications.

  • Study Design: A randomized, open-label, two-period, crossover design is frequently employed. Participants are randomly assigned to receive either a single dose of S-amlodipine or racemic amlodipine in the first period. After a washout period of at least 3 weeks, they receive the alternate treatment in the second period.

  • Drug Administration: Standardized doses (e.g., 5 mg S-amlodipine or 10 mg racemic amlodipine) are administered orally with a specified volume of water after an overnight fast.

  • Blood Sampling: Serial blood samples are collected in EDTA-containing tubes at predose and at various time points post-dose (e.g., 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 24, 48, 72, 96, 120, 144, and 168 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Enantiomer Quantification: Plasma concentrations of S-amlodipine and R-amlodipine are determined using a validated, stereoselective analytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method: Chiral LC-MS/MS
  • Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction is typically used to isolate the amlodipine enantiomers from the plasma matrix.

  • Chromatographic Separation: A chiral column, such as a Lux Cellulose-4 or a Chiral AGP column, is used to separate the S- and R-enantiomers. The mobile phase is optimized to achieve baseline separation and good peak shape.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification. Specific precursor-to-product ion transitions are monitored for each enantiomer and their corresponding deuterated internal standards.

  • Method Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Signaling Pathways and Experimental Workflows

Differential Signaling Pathways of Amlodipine Enantiomers

The distinct pharmacodynamic effects of S- and R-amlodipine can be attributed to their differential engagement with cellular signaling pathways.

G cluster_S_Amlodipine S-Amlodipine Pathway cluster_R_Amlodipine R-Amlodipine Pathway (Proposed) S_Amlodipine S-Amlodipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) S_Amlodipine->L_type_Ca_Channel Inhibits Ca_Influx Decreased Intracellular Ca2+ L_type_Ca_Channel->Ca_Influx Blocks Vasodilation Vasodilation Ca_Influx->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction R_Amlodipine R-Amlodipine Kinin_System Kinin System R_Amlodipine->Kinin_System Stimulates eNOS eNOS Activation Kinin_System->eNOS NO_Production Increased Nitric Oxide (NO) Production eNOS->NO_Production Potential_Side_Effects Potential Contribution to Peripheral Edema NO_Production->Potential_Side_Effects

Caption: Differential signaling pathways of S- and R-amlodipine.

S-amlodipine primarily exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. In contrast, the R-enantiomer has been shown to stimulate nitric oxide (NO) production in coronary microvessels, an effect that appears to be mediated through the kinin system and activation of endothelial nitric oxide synthase (eNOS). This increased NO production by R-amlodipine may contribute to some of the vasodilatory effects but has also been implicated in the development of peripheral edema, a common side effect of racemic amlodipine.

Experimental Workflow for a Clinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical study designed to evaluate the pharmacokinetics of amlodipine enantiomers.

G cluster_workflow Pharmacokinetic Study Workflow start Study Initiation (Protocol & Ethics Approval) screening Subject Screening & Enrollment start->screening randomization Randomization to Treatment Groups screening->randomization period1 Period 1: Dosing & Blood Sampling randomization->period1 washout Washout Period period1->washout sample_processing Plasma Sample Processing & Storage period1->sample_processing period2 Period 2: Crossover Dosing & Blood Sampling washout->period2 period2->sample_processing analysis Chiral LC-MS/MS Analysis sample_processing->analysis pk_analysis Pharmacokinetic Data Analysis (Cmax, AUC, t1/2) analysis->pk_analysis stat_analysis Statistical Analysis (Bioequivalence Assessment) pk_analysis->stat_analysis report Final Study Report stat_analysis->report

Caption: Experimental workflow for a crossover pharmacokinetic study.

Conclusion

The enantiomers of amlodipine possess distinct pharmacokinetic and pharmacodynamic properties that are critical to consider in both clinical practice and drug development. S-amlodipine is the therapeutically active enantiomer responsible for the drug's antihypertensive effects through potent L-type calcium channel blockade. The R-enantiomer, while having significantly less calcium channel blocking activity, may contribute to the overall pharmacological profile, including the potential for adverse effects such as peripheral edema, possibly through a nitric oxide-mediated pathway. The development of enantiopure S-amlodipine has been driven by the desire to provide a more favorable efficacy-to-safety ratio. This technical guide has summarized the key quantitative data, experimental methodologies, and underlying signaling pathways to provide a comprehensive understanding of the stereoselective nature of amlodipine for the scientific community. Further research into the precise mechanisms of R-amlodipine and long-term clinical outcomes of S-amlodipine therapy will continue to refine our understanding and optimize the use of this important cardiovascular medication.

References

An In-Depth Technical Guide to the Mechanism of Action of (R)-Amlodipine as a Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina. It is administered as a racemic mixture of (S)- and (R)-enantiomers. The pharmacological activity of amlodipine is stereoselective, with the (S)-enantiomer being a potent L-type calcium channel blocker, approximately 1000 times more active than the (R)-enantiomer.[1] This guide provides a comprehensive technical overview of the mechanism of action of the less active (R)-amlodipine, focusing on its interaction with L-type calcium channels and its distinct signaling pathways, including the stimulation of nitric oxide production. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the stereospecific pharmacology of amlodipine.

Introduction to Amlodipine and Stereoselectivity

Amlodipine is a long-acting calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells and cardiac muscle cells.[1] This inhibition leads to vasodilation and a subsequent reduction in blood pressure. Amlodipine possesses a chiral center, resulting in two enantiomers: (S)-amlodipine and (R)-amlodipine. The calcium channel blocking activity resides almost exclusively in the (S)-enantiomer.[1] While (R)-amlodipine exhibits significantly weaker calcium channel blocking activity, it is not pharmacologically inert and possesses unique biological activities that contribute to the overall profile of the racemic mixture.

Interaction of (R)-Amlodipine with L-type Calcium Channels

The primary molecular target of amlodipine is the L-type voltage-gated calcium channel (Ca_v_1.2), a heteromultimeric protein complex crucial for excitation-contraction coupling in muscle cells.

Binding Site and Affinity

(R)-Amlodipine, like other dihydropyridines, binds to a specific receptor site on the α1 subunit of the L-type calcium channel. Molecular modeling and X-ray crystallography studies have elucidated that the dihydropyridine binding pocket is located at the interface of domains III and IV of the α1 subunit. While both enantiomers occupy this binding pocket, the orientation and interaction with key amino acid residues differ, accounting for the marked difference in their blocking potency.

The binding affinity of (R)-amlodipine for the L-type calcium channel is substantially lower than that of (S)-amlodipine. While precise K_i_ values for (R)-amlodipine are not consistently reported in the literature, its activity is often described as being approximately 1000-fold weaker than the (S)-enantiomer.

Quantitative Analysis of L-type Calcium Channel Blockade

Electrophysiological studies, such as patch-clamp experiments, have been instrumental in quantifying the inhibitory effects of amlodipine enantiomers on L-type calcium channel currents.

EnantiomerConcentration (µmol/L)% Inhibition of I_Ca-L_Reference
(S)-Amlodipine0.11.5 ± 0.2
0.525.4 ± 5.3
165.2 ± 7.3
578.4 ± 8.1
1094.2 ± 5.0
(R)-Amlodipine0.1 - 10No significant effect
Racemic Amlodipine0.10.9 ± 0.1
0.510.4 ± 3.2
169.1 ± 5.3
575.2 ± 7.0
1081.6 ± 6.4

Table 1: Stereoselective Inhibition of L-type Calcium Current (I_Ca-L_) in Rat Ventricular Myocytes.

(R)-Amlodipine and Nitric Oxide Synthesis

A distinct and significant mechanism of action of (R)-amlodipine, independent of its weak calcium channel blocking activity, is the stimulation of nitric oxide (NO) production in endothelial cells.

Signaling Pathway

(R)-Amlodipine enhances the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO from L-arginine. This activation is believed to occur through a complex signaling cascade that may involve:

  • Protein Kinase C (PKC) Inhibition: (R)-Amlodipine has been shown to inhibit PKC, which in turn leads to changes in the phosphorylation state of eNOS. Specifically, it promotes the phosphorylation of eNOS at the activating site (Ser1177) and dephosphorylation at the inhibitory site (Thr495).

  • Akt Activation: Amlodipine can induce the phosphorylation of Akt (Protein Kinase B), which is a known activator of eNOS.

This increase in NO bioavailability contributes to vasodilation and may be responsible for some of the pleiotropic effects of racemic amlodipine.

R_Amlodipine_NO_Pathway cluster_eNOS eNOS Activation R_Amlodipine (R)-Amlodipine PKC Protein Kinase C (PKC) R_Amlodipine->PKC inhibits Akt Akt (Protein Kinase B) R_Amlodipine->Akt activates eNOS_active eNOS (active) (P-Ser1177) PKC->eNOS_active inhibits (dephosphorylates Ser1177, phosphorylates Thr495) Akt->eNOS_active activates (phosphorylates Ser1177) eNOS_inactive eNOS (inactive) (P-Thr495) NO Nitric Oxide (NO) eNOS_active->NO catalyzes L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation

Figure 1: Signaling Pathway of (R)-Amlodipine-Induced Nitric Oxide Production.

Quantitative Analysis of Nitric Oxide Production

The Griess assay is a common method for the quantification of nitrite (a stable breakdown product of NO), which serves as an indicator of NO production.

TreatmentNO Production (fold increase vs. control)Reference
(R)-AmlodipineSignificant increase
(S)-AmlodipineNo significant effect
Racemic AmlodipineSignificant increase

Table 2: Stereoselective Effect of Amlodipine Enantiomers on Nitric Oxide Production.

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channels

This protocol describes a competitive binding assay to determine the affinity of (R)-amlodipine for the L-type calcium channel using a radiolabeled dihydropyridine antagonist, such as [³H]nitrendipine.

Objective: To determine the inhibition constant (K_i_) of (R)-amlodipine for the L-type calcium channel.

Materials:

  • Membrane preparations from a tissue rich in L-type calcium channels (e.g., rat cardiac ventricles or cerebral cortex).

  • [³H]nitrendipine (radioligand).

  • (R)-Amlodipine (test compound).

  • Unlabeled nifedipine or other high-affinity dihydropyridine (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a series of tubes, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]nitrendipine (usually at or below its K_d_ value), and varying concentrations of (R)-amlodipine.

  • Total and Non-specific Binding: Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled nifedipine, e.g., 1 µM).

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of (R)-amlodipine by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the (R)-amlodipine concentration. Determine the IC₅₀ value (the concentration of (R)-amlodipine that inhibits 50% of the specific binding of the radioligand). Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Membranes, [³H]nitrendipine, (R)-Amlodipine) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Calculate_Specific_Binding Calculate Specific Binding Scintillation_Counting->Calculate_Specific_Binding Plot_Data Plot % Inhibition vs. [Compound] Calculate_Specific_Binding->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50 Calculate_Ki Calculate K_i_ Determine_IC50->Calculate_Ki

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Griess Assay for Nitric Oxide Measurement

This protocol describes the use of the Griess reagent system to measure nitrite concentration in the supernatant of cultured endothelial cells treated with (R)-amlodipine.

Objective: To quantify the production of nitric oxide by endothelial cells in response to (R)-amlodipine.

Materials:

  • Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs).

  • Cell culture medium.

  • (R)-Amlodipine.

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Sodium nitrite (for standard curve).

  • 96-well microplate and plate reader.

Procedure:

  • Cell Culture and Treatment: Seed endothelial cells in a 96-well plate and grow to confluence. Replace the culture medium with fresh medium containing various concentrations of (R)-amlodipine. Include a vehicle control group. Incubate for a specified period (e.g., 24 hours).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same culture medium, with concentrations ranging from approximately 1 to 100 µM.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of each supernatant sample and each nitrite standard to separate wells.

    • Add 50 µL of Griess Reagent Solution A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance of the nitrite standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the nitrite concentration in each experimental sample.

    • Express the results as the amount of nitrite produced per well or normalized to the cell number or protein content.

Griess_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_reaction Griess Reaction cluster_analysis Data Analysis Seed_Cells Seed Endothelial Cells Treat_Cells Treat with (R)-Amlodipine Seed_Cells->Treat_Cells Collect_Supernatant Collect Supernatant Treat_Cells->Collect_Supernatant Add_Griess_A Add Griess Reagent A Collect_Supernatant->Add_Griess_A Prepare_Standards Prepare Nitrite Standards Prepare_Standards->Add_Griess_A Incubate_1 Incubate (5-10 min) Add_Griess_A->Incubate_1 Add_Griess_B Add Griess Reagent B Incubate_1->Add_Griess_B Incubate_2 Incubate (5-10 min) Add_Griess_B->Incubate_2 Measure_Absorbance Measure Absorbance at 540 nm Incubate_2->Measure_Absorbance Generate_Standard_Curve Generate Standard Curve Measure_Absorbance->Generate_Standard_Curve Determine_Nitrite_Conc Determine Nitrite Concentration Generate_Standard_Curve->Determine_Nitrite_Conc

Figure 3: Experimental Workflow for the Griess Assay.

Conclusion

The mechanism of action of (R)-amlodipine is multifaceted and extends beyond its weak interaction with L-type calcium channels. While the (S)-enantiomer is the primary contributor to the calcium channel blocking effects of racemic amlodipine, (R)-amlodipine possesses a distinct pharmacological profile characterized by its ability to stimulate endothelial nitric oxide production. This comprehensive understanding of the stereospecific actions of amlodipine enantiomers is crucial for the rational design and development of novel cardiovascular therapeutics with improved efficacy and safety profiles. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate pharmacology of (R)-amlodipine and other chiral drugs.

References

Therapeutic Use of Racemic Amlodipine Versus Single Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] Marketed as a racemic mixture of (S)- and (R)-enantiomers, extensive research has revealed significant stereoselective differences in their pharmacodynamic and pharmacokinetic profiles. The calcium channel blocking activity, responsible for its therapeutic effects, resides almost exclusively in the (S)-enantiomer, which is approximately 1000 times more potent than the (R)-enantiomer.[2][3] Conversely, the (R)-enantiomer is linked to certain adverse effects, most notably peripheral edema.[4] This has led to the development and clinical investigation of enantiopure (S)-amlodipine, a concept known as "chiral switching," with the goal of providing a more favorable efficacy-to-safety ratio. This technical guide provides an in-depth comparison of racemic amlodipine and its single enantiomers, focusing on their pharmacology, clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.

Pharmacology and Mechanism of Action

Amlodipine's primary mechanism of action is the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle.[5] This blockade prevents the influx of extracellular calcium ions, which is a critical step in muscle contraction. The resulting vasodilation of peripheral arterioles leads to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure.

Stereoselective Activity
  • (S)-Amlodipine : This enantiomer is the pharmacologically active moiety, responsible for the therapeutic antihypertensive and antianginal effects. It exhibits a significantly higher affinity for the dihydropyridine binding sites on L-type calcium channels.

  • (R)-Amlodipine : For a long time considered inactive, recent studies suggest that (R)-amlodipine is not merely an inert component. It has been shown to be a potent inhibitor of smooth muscle cell migration and may contribute to the release of nitric oxide. However, it possesses 1000-fold less calcium channel blocking activity compared to the S-enantiomer. The vasodilatory effects of the R-isomer are considered a primary contributor to the development of peripheral edema.

Signaling Pathway

The binding of (S)-amlodipine to L-type calcium channels on vascular smooth muscle cells initiates a cascade of events leading to vasodilation. This pathway is distinct from other mechanisms that might be influenced by amlodipine, such as its interaction with the sarcoplasmic reticulum to alter calcium mobilization.

G extracellular Extracellular Ca²⁺ channel L-type Calcium Channel (Voltage-Gated) extracellular->channel Influx intracellular Intracellular Ca²⁺ Concentration channel->intracellular Decreased Influx s_amlodipine (S)-Amlodipine s_amlodipine->channel calmodulin Calmodulin Activation intracellular->calmodulin Leads to vasodilation Vasodilation & Reduced Blood Pressure intracellular->vasodilation Results in mlck Myosin Light-Chain Kinase (MLCK) Activation calmodulin->mlck Leads to phosphorylation Myosin Light-Chain Phosphorylation mlck->phosphorylation Leads to contraction Smooth Muscle Contraction phosphorylation->contraction Leads to

Caption: Signaling pathway of (S)-Amlodipine action on vascular smooth muscle.

Comparative Pharmacokinetics

The pharmacokinetic profiles of the amlodipine enantiomers differ, although studies have shown that the profile of S-amlodipine is comparable whether administered as a pure enantiomer or as part of the racemic mixture.

Parameter(S)-Amlodipine from Racemate (10mg)(S)-Amlodipine (5mg)Reference
Cmax (ng/mL) 3.0 (± 0.6)3.1 (± 0.6)
AUC_last (ng·h/mL) 151.4 (± 35.7)139.7 (± 40.3)
AUC_0-∞ (ng·h/mL) 175.3 (± 45.1)161.7 (± 43.8)
Plasma Protein Binding ~93-98% (Stereoselective differences observed with specific proteins like HSA and AGP)~93-98%
Half-life (hours) ~30-50~30-50
(Data presented as mean ± SD)

Clinical Efficacy: Racemic vs. S-Amlodipine

Numerous clinical trials have been conducted to compare the antihypertensive efficacy of S-amlodipine at half the dose of the racemic form (e.g., 2.5 mg S-amlodipine vs. 5 mg racemic amlodipine). A meta-analysis of 15 randomized controlled trials concluded that there were no significant differences between the two formulations in controlling blood pressure.

Study Type / EndpointRacemic Amlodipine (5 mg)(S)-Amlodipine (2.5 mg)OutcomeReference
RCT (12 weeks)
Mean SBP Reduction (mmHg)32.4 (± 10.8)29.6 (± 9.0)No significant difference (p=0.16)
Mean DBP Reduction (mmHg)13.4 (± 5.9)12.0 (± 9.9)No significant difference (p=0.38)
Phase III Trial (8 weeks)
Mean SiDBP Reduction (mmHg)-13.0 (± 7.5)-12.2 (± 7.6)Non-inferiority demonstrated
Mean SiSBP Reduction (mmHg)-18.6 (± 12.3)-17.6 (± 11.2)No significant difference
Meta-Analysis (15 RCTs)
Overall BP ControlEquivalentEquivalentNo significant difference in BP effect
(SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; SiDBP: Sitting Diastolic Blood Pressure; SiSBP: Sitting Systolic Blood Pressure; Data presented as mean ± SD or as reported in the study)

Safety and Tolerability

The primary driver for the development of S-amlodipine was to improve the safety and tolerability profile, particularly concerning peripheral edema. This adverse effect is a known dose-dependent issue with racemic amlodipine, reported in up to 23% of patients in some studies.

Adverse EventRacemic Amlodipine (5 mg)(S)-Amlodipine (2.5 mg)Risk Difference (95% CI)Reference
Peripheral Edema Higher IncidenceSignificantly Lower Incidence-0.02 (-0.03 to 0.00)
Headache Similar IncidenceSimilar Incidence0.00 (-0.02 to 0.01)
Flushing Similar IncidenceSimilar Incidence-0.01 (-0.02 to 0.00)
Total Adverse Events Higher IncidenceLower Incidence-0.04 (-0.06 to -0.02)
(Data from a meta-analysis of 15 RCTs. A negative risk difference favors S-amlodipine)

The significantly lower incidence of edema with S-amlodipine is a consistent finding across multiple studies and is attributed to the removal of the R-enantiomer, which is thought to contribute to this side effect. However, it is important to note that when only high-quality trials from the meta-analysis were considered, the difference in edema was not statistically significant, highlighting the need for more long-term, high-quality research.

Experimental Protocols

Protocol: Chiral Separation of Amlodipine Enantiomers by HPLC

This protocol describes a common method for the analytical separation of (R)- and (S)-amlodipine for pharmacokinetic studies or quality control.

  • System : High-Performance Liquid Chromatography (HPLC) system equipped with a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase (Column) : A polysaccharide-based chiral column is frequently used. An Ultron ES-OVM ovomucoid chiral column (150mm x 4.6mm, 5µm) is a validated option. Other options include cellulose-based columns like CHIRALCEL OD-RH.

  • Mobile Phase :

    • Prepare a 20mM dibasic sodium phosphate buffer. Adjust pH to 7.0.

    • The mobile phase consists of the phosphate buffer and Acetonitrile in an 80:20 v/v ratio.

    • All solvents should be HPLC grade and the final mobile phase should be filtered and degassed.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25°C.

    • Injection Volume : 10 µL.

    • Detection Wavelength : 360 nm.

  • Sample Preparation :

    • For plasma samples, a solid-phase extraction (SPE) or liquid-liquid extraction is required to isolate the analytes from the biological matrix.

    • Dissolve reference standards and extracted samples in the mobile phase or a compatible solvent.

  • Data Analysis :

    • Under these conditions, the expected retention times are approximately 8.0 minutes for (R)-Amlodipine and 11.0 minutes for (S)-Amlodipine.

    • Quantify the enantiomers by comparing the peak areas to a standard curve generated from known concentrations of the pure enantiomers.

G cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., Buffer:ACN 80:20) p2 Equilibrate HPLC System & Chiral Column p1->p2 a1 Inject 10 µL of Sample p2->a1 p3 Prepare Sample (e.g., Plasma Extraction) p3->a1 a2 Isocratic Elution (1.0 mL/min) a1->a2 a3 Detect at 360 nm a2->a3 d1 Integrate Chromatogram (Separate R- and S- peaks) a3->d1 d2 Quantify Concentration (vs. Standard Curve) d1->d2

Caption: Experimental workflow for HPLC-based chiral separation of amlodipine.

Protocol: Comparative Clinical Trial Design

This outlines a typical methodology for a Phase III, non-inferiority clinical trial comparing S-amlodipine with racemic amlodipine.

  • Study Design : A multicenter, randomized, double-blind, double-dummy, parallel-group design.

  • Patient Population : Adult patients (e.g., 18-75 years) with mild to moderate essential hypertension (e.g., sitting Diastolic Blood Pressure [DBP] ≥90 mm Hg and ≤109 mm Hg).

  • Washout/Run-in Period : A 2-week single-blind placebo run-in period to establish baseline blood pressure and ensure treatment compliance.

  • Randomization : Eligible patients are randomly allocated in a 1:1 ratio to one of two treatment arms:

    • Arm A (Test) : S-amlodipine 2.5 mg once daily + Placebo for racemic amlodipine.

    • Arm B (Reference) : Racemic amlodipine 5 mg once daily + Placebo for S-amlodipine.

  • Treatment Period : 8 weeks of treatment.

  • Dose Titration : A provision for dose doubling (e.g., to 5 mg S-amlodipine or 10 mg racemic amlodipine) after 4 weeks if the patient is non-responsive (e.g., sitting DBP ≥90 mm Hg).

  • Primary Efficacy Endpoint : The change in mean sitting DBP from baseline to the end of the 8-week treatment period. The trial is designed to test for non-inferiority of S-amlodipine compared to racemic amlodipine.

  • Secondary Efficacy Endpoints :

    • Change in mean sitting Systolic Blood Pressure (SBP) from baseline to week 8.

    • Response rate (proportion of patients achieving a target DBP <90 mm Hg or a reduction of ≥10 mm Hg).

  • Safety Assessment : Monitoring and recording of all adverse events (AEs), with a specific focus on the incidence and severity of peripheral edema. Edema can be assessed by measuring ankle circumference. Laboratory tests (hematology, biochemistry) and vital signs are monitored throughout the study.

Conclusion

The therapeutic use of single-enantiomer (S)-amlodipine represents a successful application of chiral switching in drug development. At half the dose of the racemic mixture, (S)-amlodipine provides equivalent antihypertensive efficacy. The primary clinical advantage lies in its improved tolerability profile, most notably a statistically significant reduction in the incidence of peripheral edema, a common and adherence-limiting side effect of racemic amlodipine. While the (R)-enantiomer is largely devoid of calcium channel blocking activity, it is not inert and its removal appears to mitigate specific adverse reactions. For drug development professionals, the case of amlodipine underscores the critical importance of evaluating the stereoselective pharmacology and toxicology of chiral compounds. The transition from racemic to enantiopure amlodipine offers a refined therapeutic option with a potentially better benefit-risk profile for patients with hypertension. Further high-quality, long-term studies are warranted to confirm these benefits on cardiovascular outcomes.

References

Technical Guide: (R)-Amlodipine-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-Amlodipine-d4, a deuterated internal standard crucial for the accurate quantification of amlodipine enantiomers in preclinical and clinical research. This document outlines supplier details, purchasing information, and detailed experimental protocols for its use in bioanalytical assays. Furthermore, it elucidates the signaling pathways associated with amlodipine's mechanism of action.

Supplier and Purchasing Information

This compound and its racemic form, Amlodipine-d4, are available from several specialized chemical suppliers. The following tables summarize key purchasing information to facilitate procurement for research purposes.

Table 1: this compound Supplier Information

SupplierCAS NumberCatalog NumberPurityAvailable Quantities
Simson Pharma Limited1346616-97-4A090006Custom SynthesisCustom
Clearsynth1346616-97-4CS-O-0640499.85% (HPLC)1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg

Table 2: Racemic Amlodipine-d4 Supplier Information

SupplierCAS NumberCatalog NumberPurityAvailable Quantities & Price
Simson Pharma Limited1185246-14-3A090052In StockInquire for pricing
1185246-15-4 (Maleate)A090016In StockInquire for pricing
ESS Inc.1185246-14-3ESS052499.4% (HPLC); 99.9% atom D10 mg (
350),25mg(350), 25 mg (350),25mg(
720), 50 mg (
1200),100mg(1200), 100 mg (1200),100mg(
2000)[1]
1185246-15-4 (Maleate)ESS017999.7% (HPLC); 99% atom D10 mg ($285)[2]
Santa Cruz Biotechnology1185246-14-3sc-218763Not specifiedInquire for pricing
Cayman Chemical1185246-15-4 (Maleate)15215≥99% deuterated forms (d1-d4)Inquire for pricing[3]
Pharmaffiliates1185246-15-4 (Maleate)PA STI 007440Not specifiedInquire for pricing[4]
TebubioNot specifiedTMIH-0087Not specified1 mg[5]

Experimental Protocols: Bioanalytical Method for Amlodipine Enantiomers

This compound is primarily utilized as an internal standard for the stereoselective quantification of amlodipine enantiomers in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methods.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 100 µL of human plasma, add 5 µL of the internal standard working solution (this compound and (S)-Amlodipine-d4).

  • Add 500 µL of 0.2% (v/v) ethanolamine in water and vortex the sample.

  • Condition a polymeric reversed-phase SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of 0.1% formic acid in methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: SCIEX ExionLC™ AD HPLC System or equivalent.

  • Column: Chiral stationary phase column (e.g., CHIRALCEL OZ-RH, 150 mm × 4.6 mm, 5 µm or Phenomenex Lux Cellulose-4).

  • Mobile Phase: Acetonitrile and water (containing 10 mM ammonium acetate and 0.5% ammonia solution) in a ratio of 95:5 (v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: SCIEX QTRAP® 4500 System or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Source Temperature: 300°C.

  • IonSpray Voltage: 5500 V.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amlodipine enantiomers: m/z 409.1 → 238.0.

    • This compound (Internal Standard): m/z 413.1 → 242.0 (example, confirm with standard).

Signaling Pathways and Mechanism of Action

Amlodipine is a dihydropyridine calcium channel blocker that primarily targets L-type calcium channels in vascular smooth muscle cells. Its therapeutic effects in hypertension and angina are a direct result of this interaction.

Primary Mechanism: L-type Calcium Channel Blockade

Amlodipine binds to the L-type calcium channels on vascular smooth muscle cells, inhibiting the influx of extracellular calcium. This reduction in intracellular calcium concentration prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK). As a result, the phosphorylation of myosin light chains is reduced, leading to smooth muscle relaxation and vasodilation. This vasodilation decreases total peripheral resistance, thereby lowering blood pressure.

G cluster_cell Vascular Smooth Muscle Cell Amlodipine (R)-Amlodipine L_type_Ca_Channel L-type Ca2+ Channel Amlodipine->L_type_Ca_Channel Inhibits Vasodilation Vasodilation Amlodipine->Vasodilation Ca_Influx Ca2+ Influx Intracellular_Ca ↑ Intracellular [Ca2+] Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Myosin_LC_P Myosin Light Chain Phosphorylation MLCK->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: Amlodipine's primary mechanism of action.

Secondary Signaling Pathway: Akt2/Sp1/miR-21 Axis

Recent research has uncovered a secondary signaling pathway through which amlodipine may exert its effects on vascular smooth muscle cells. Amlodipine has been shown to induce the expression of microRNA-21 (miR-21). This is mediated by the activation of Akt2, which in turn activates the transcription factor Sp1. Sp1 then binds to the promoter of miR-21, leading to its upregulation. This pathway is implicated in the regulation of vascular smooth muscle cell phenotype and may contribute to the overall therapeutic effects of amlodipine.

G cluster_cell Vascular Smooth Muscle Cell Amlodipine (R)-Amlodipine Akt2 Akt2 Activation Amlodipine->Akt2 Sp1 Sp1 Activation Akt2->Sp1 miR21_promoter miR-21 Promoter Sp1->miR21_promoter Binds to miR21_expression ↑ miR-21 Expression miR21_promoter->miR21_expression VSMC_phenotype VSMC Phenotype Modulation miR21_expression->VSMC_phenotype

Caption: Amlodipine's secondary signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of amlodipine enantiomers using this compound as an internal standard.

G start Start: Animal Dosing or Human Sample Collection plasma_sep Plasma Separation start->plasma_sep add_is Add this compound Internal Standard plasma_sep->add_is spe Solid Phase Extraction (SPE) add_is->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data_analysis Data Analysis & Pharmacokinetic Modeling lcms->data_analysis end End: Report Generation data_analysis->end

Caption: Bioanalytical workflow for amlodipine enantiomers.

References

Methodological & Application

Application Note: (R)-Amlodipine-d4 as an Internal Standard for the Enantioselective Quantification of Amlodipine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine, a calcium channel blocker, is a widely prescribed medication for the treatment of hypertension and angina.[1][2][3] It is administered as a racemic mixture of (S)-Amlodipine and (R)-Amlodipine. The (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer has significantly less activity.[1][4] Regulatory guidelines often require the individual quantification of enantiomers if they exhibit different pharmacokinetic or pharmacodynamic properties. This necessitates the development of robust and sensitive bioanalytical methods for their separation and quantification in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high selectivity and sensitivity. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, as it compensates for variability in sample preparation and instrument response. (R)-Amlodipine-d4 is an ideal internal standard for the enantioselective analysis of amlodipine due to its chemical similarity to the analyte and its distinct mass, which prevents isobaric interference.

This application note provides a detailed protocol for the use of this compound as an internal standard in the LC-MS/MS quantification of (R)- and (S)-Amlodipine in human plasma.

Experimental Protocols

Materials and Reagents
  • Analytes: (R)-Amlodipine, (S)-Amlodipine

  • Internal Standard: this compound, (S)-Amlodipine-d4

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade), Isopropyl alcohol (HPLC grade)

  • Additives: Formic acid, Ethanolamine, Ammonia

  • Plasma: Human plasma (K3EDTA)

  • Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Strata-X)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-Amlodipine and (R)-Amlodipine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a methanol:water (50:50, v/v) mixture to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a suitable solvent mixture.

Sample Preparation (Solid Phase Extraction)

This protocol is based on a common SPE method for the extraction of amlodipine enantiomers from human plasma.

  • To 100 µL of human plasma in a polypropylene tube, add 5 µL of the internal standard working solution and vortex.

  • Add 500 µL of 0.2% v/v ethanolamine in water and vortex.

  • Condition the SPE cartridge: Add 1 mL of methanol followed by 1 mL of water.

  • Load the sample: Load the plasma mixture onto the conditioned SPE cartridge.

  • Wash the cartridge:

    • Wash with 1 mL of water.

    • Wash with 1 mL of 20% methanol in water.

  • Elute the analytes: Elute the analytes with 1 mL of 0.1% formic acid in methanol.

  • Dry down: Evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the enantioselective analysis of amlodipine.

Liquid Chromatography Conditions:

ParameterValue
HPLC System SCIEX ExionLC™ AD HPLC System or equivalent
Column Lux 3 µm Cellulose-4, 150 x 2 mm
Mobile Phase 0.05% Ethanolamine in Acetonitrile and Isopropyl Alcohol (96:4 v/v)
Elution Type Isocratic
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Total Run Time ~7 minutes

Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer SCIEX QTRAP® 4500 System or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 300°C
Collision Energy 15 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(R)-Amlodipine409.3237.9
(S)-Amlodipine409.3237.9
This compound413.1237.9
(S)-Amlodipine-d4413.4237.9

(Note: The specific m/z values for the deuterated standards may vary slightly based on the exact product.)

Data Presentation: Method Validation Summary

The following tables summarize typical validation parameters for a bioanalytical method using this compound as an internal standard.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r)
(R)-Amlodipine0.05 - 500.05>0.99
(S)-Amlodipine0.05 - 500.05>0.99

(Data derived from a representative study)

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
(R)-Amlodipine LQC0.15< 10< 1090 - 110
MQC2.5< 10< 1090 - 110
HQC40< 10< 1090 - 110
(S)-Amlodipine LQC0.15< 10< 1090 - 110
MQC2.5< 10< 1090 - 110
HQC40< 10< 1090 - 110

(Acceptance criteria as per regulatory guidelines)

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
Amlodipine~78.7
Amlodipine-d4~89.3

(Data from a study using a similar extraction method)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis plasma 100 µL Human Plasma add_is Add this compound Internal Standard plasma->add_is add_buffer Add 0.2% Ethanolamine in Water add_is->add_buffer vortex1 Vortex add_buffer->vortex1 condition Condition SPE Cartridge (Methanol, Water) vortex1->condition load Load Sample condition->load wash1 Wash with Water load->wash1 wash2 Wash with 20% Methanol wash1->wash2 elute Elute with 0.1% Formic Acid in Methanol wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject data_acq data_acq inject->data_acq Data Acquisition & Processing

Caption: Experimental workflow for the extraction and analysis of amlodipine enantiomers.

Logical Relationship of Internal Standard

G analyte_prep Losses during Sample Prep analyte_ion Ionization Variability analyte_prep->analyte_ion is_prep Similar Losses during Sample Prep analyte_prep->is_prep is_ion Similar Ionization Variability analyte_ion->is_ion ratio Calculate Area Ratio (Analyte / IS) analyte_ion->ratio is_prep->is_ion is_ion->ratio result Accurate & Precise Quantification ratio->result compensation Compensation for variability

Caption: Role of the internal standard in compensating for experimental variability.

References

Protocol for Quantification of Amlodipine in Human Plasma using (R)-Amlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina.[1][2] Accurate quantification of amlodipine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of amlodipine in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs (R)-Amlodipine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Amlodipine is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the pharmacologically active form.[3][4] The method described herein is suitable for the quantification of total amlodipine and can be adapted for chiral separation to quantify individual enantiomers.

Principle

This method involves the extraction of amlodipine and the internal standard, this compound, from human plasma via solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, leading to robust and reliable quantification.

Materials and Reagents

  • Analytes: Amlodipine besylate, this compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Isopropyl alcohol (HPLC grade), Ethyl acetate (HPLC grade)

  • Reagents: Formic acid, Ammonium formate, Ammonium acetate, Ethanolamine, Ortho-phosphoric acid

  • Water: Deionized water (18 MΩ·cm)

  • Plasma: Drug-free human plasma with K3EDTA as an anticoagulant

  • SPE Cartridges: Polymeric Reversed Phase (e.g., Oasis HLB)

  • Standard Solutions:

    • Stock Solutions (1 mg/mL): Prepare individual stock solutions of amlodipine and this compound in methanol.

    • Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.

    • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

Instrumentation and Conditions

Liquid Chromatography
  • System: HPLC system capable of delivering accurate and precise gradients (e.g., SCIEX ExionLC™ AD, Shimadzu LC-VP)[3]

  • Column: A C18 column is commonly used for achiral separation (e.g., Luna C18(2) 100A, 150 x 4.6 mm, 5 µm). For chiral separation of enantiomers, a specialized column is required (e.g., Lux® 3 µm Cellulose-4, 150 x 2 mm).

  • Mobile Phase (Achiral): Acetonitrile and 5 mM ammonium formate solution (80:20, v/v).

  • Mobile Phase (Chiral): 0.05% Ethanolamine in Acetonitrile and Isopropyl Alcohol (96:4 v/v).

  • Flow Rate: 0.3 - 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 - 20 µL

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP® 4500, API 4000)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Amlodipine: m/z 409.2 → 238.1

    • This compound: m/z 413.2 → 238.1

  • Source Parameters:

    • Ion Spray Voltage: 5500 V

    • Temperature: 300 - 550 °C

    • Curtain Gas: 25 psi

    • Collision Gas: 5 psi

    • Ion Source Gas 1: 40 psi

    • Ion Source Gas 2: 60 psi

Experimental Protocols

Sample Preparation

5.1.1. Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridges (e.g., Oasis HLB, 30 mg/1cc) with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 300 µL of plasma, add 50 µL of the internal standard working solution. Add 300 µL of 5% ortho-phosphoric acid solution and vortex.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of 0.1% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 50 °C. Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. Liquid-Liquid Extraction (LLE)

  • To 0.5 mL of plasma, add the internal standard working solution.

  • Add 4 mL of ethyl acetate and vortex for 3 minutes.

  • Centrifuge at 8000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37 °C.

  • Reconstitute the residue with 200 µL of the mobile phase.

Calibration Curve and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of amlodipine into drug-free human plasma. A typical calibration curve range is 0.05 to 20 ng/mL. QC samples should be prepared at low, medium, and high concentrations.

Data Analysis and Validation

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of amlodipine to the internal standard against the nominal concentration. Use a weighted linear regression (1/x²) for the best fit.

  • Quantification: Determine the concentration of amlodipine in the QC and unknown samples from the calibration curve.

  • Method Validation: Validate the method for linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA).

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of amlodipine in human plasma by LC-MS/MS.

ParameterTypical ValueReference
Linearity Range 0.05 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Intra-day Precision (%RSD) < 8.6%
Inter-day Precision (%RSD) < 8.6%
Accuracy 98.9% to 106.9%
Extraction Recovery > 60% (Amlodipine), > 80% (IS)
Matrix Effect No significant suppression or enhancement observed
Stability (Freeze-Thaw, Bench-top, Long-term) Stable

Visualization

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute injection Inject into LC-MS/MS System reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Amlodipine calibration->quantification

Caption: Experimental workflow for amlodipine quantification.

Amlodipine Mechanism of Action

References

Solid Phase Extraction of Amlodipine from Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of amlodipine from plasma samples using solid phase extraction (SPE). The methodologies outlined are based on established and validated techniques to ensure reliable and reproducible results for pharmacokinetic studies, bioequivalence assessment, and other clinical research applications.

Introduction

Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina. Accurate quantification of amlodipine in plasma is crucial for therapeutic drug monitoring and pharmacokinetic analysis. Solid phase extraction is a robust and selective sample preparation technique that effectively removes endogenous interferences from plasma, leading to cleaner extracts and improved analytical sensitivity. This note details a validated SPE protocol for the efficient extraction of amlodipine from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Several SPE methods have been successfully employed for the extraction of amlodipine from plasma. Below are detailed protocols for two common approaches: a polymeric reversed-phase method and a weak cation-exchange method.

Protocol 1: Polymeric Reversed-Phase SPE

This protocol is adapted from a method utilizing a polymeric reversed-phase sorbent, which offers excellent retention for a broad range of analytes, including amlodipine.[1][2]

Materials:

  • SPE Cartridge: Strata™-X 33 µm Polymeric Reversed Phase or equivalent[1][2]

  • Reagents: Methanol (HPLC grade), Water (HPLC grade), Ethanolamine, Formic acid

  • Equipment: SPE manifold, vortex mixer, centrifuge, nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.[1]

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 5 µL of the internal standard working solution.

    • Add 500 µL of 0.2% v/v ethanolamine in water and vortex to mix.

  • Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove non-polar interferences.

  • Elution: Elute amlodipine from the cartridge with 1 mL of 0.1% formic acid in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Weak Cation-Exchange SPE

This protocol utilizes a weak cation-exchange sorbent, which provides high selectivity for basic compounds like amlodipine. This method can be adapted for on-line SPE-HPLC systems.

Materials:

  • SPE Cartridge: Monolithic weak cation-exchange (WCX) column or equivalent

  • Reagents: Methanol (HPLC grade), Water (HPLC grade), appropriate buffer for pH adjustment

  • Equipment: SPE manifold or on-line SPE system, vortex mixer, centrifuge

Procedure:

  • Cartridge Conditioning: Condition the WCX cartridge with an appropriate volume of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge with water or a low ionic strength buffer at a specific pH to ensure the sorbent is in the correct form for cation exchange.

  • Sample Pre-treatment: Plasma samples may require pH adjustment to ensure amlodipine is in its cationic form for optimal retention.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing:

    • Wash the cartridge with a non-polar solvent (e.g., methanol/water mixture) to remove proteins and other matrix components.

    • A second wash with a buffer at a specific pH can further remove interferences without eluting the analyte.

  • Elution: Elute amlodipine by using a solvent mixture that disrupts the ionic interaction, such as a mobile phase with a higher ionic strength or a different pH.

  • Analysis: The eluate can be directly injected into the LC-MS/MS system, especially in an on-line SPE setup.

Data Presentation

The performance of the SPE methods for amlodipine extraction is summarized in the tables below.

Table 1: Method Validation Parameters for Polymeric Reversed-Phase SPE

ParameterResultReference
Linearity Range0.05 - 50 ng/mL
Lower Limit of Quantification (LLOQ)0.050 ng/mL
Extraction Recovery (R)-Amlodipine94.14%
Extraction Recovery (S)-Amlodipine92.23%
Dilution Integrity Recovery (R)-Amlodipine94.90% (4-fold), 96.40% (2-fold)
Dilution Integrity Recovery (S)-Amlodipine96.40% (4-fold)

Table 2: Method Validation Parameters for Other SPE Methods

ParameterSorbent TypeResultReference
Linearity RangeBond Elut C20.5 - 20 ng/mL
Limit of Detection (LOD)Bond Elut C20.2 ng/mL
Extraction RecoveryBond Elut C289%
Linearity RangeMonolithic WCX0.5 - 50.0 ng/mL
Limit of Detection (LOD)Monolithic WCX0.2 ng/mL
Linearity RangeNot Specified0.100 - 9.990 ng/mL
Linearity RangeLuna C180.302 - 20.725 ng/mL
Limit of Quantification (LOQ)Ethyl silica0.1 ng/mL for each enantiomer

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Plasma Plasma Sample (100 µL) IS Internal Standard (5 µL) Pretreat Pre-treatment (500 µL 0.2% Ethanolamine) Vortex IS->Pretreat Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 (1 mL Water) Load->Wash1 Wash2 5. Wash 2 (1 mL 20% Methanol) Wash1->Wash2 Elute 6. Elute (1 mL 0.1% Formic Acid in Methanol) Wash2->Elute Evaporate Evaporate to Dryness (N2, 50°C) Elute->Evaporate Reconstitute Reconstitute (100 µL Mobile Phase) Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Amlodipine Extraction using Polymeric Reversed-Phase SPE.

Logical Relationship of SPE Steps

SPE_Logic cluster_steps Key Stages Start Start Prep Sample Pre-treatment Start->Prep SPE Solid Phase Extraction Prep->SPE Analysis Instrumental Analysis SPE->Analysis Conditioning Sorbent Conditioning End End Analysis->End Loading Sample Loading Washing Interference Washing Elution Analyte Elution

Caption: Logical Stages of the Solid Phase Extraction Process for Amlodipine.

References

Application Note: High-Throughput Bioanalytical Method for (R)-Amlodipine Quantification using Liquid-Liquid Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a calcium channel blocker widely used in the treatment of hypertension and angina.[1][2][3][4] It is administered as a racemic mixture of (S)-Amlodipine and (R)-Amlodipine. The (S)-enantiomer is known to be the pharmacologically active form, possessing potent calcium channel blocking activity, while the (R)-enantiomer has significantly less activity.[1] Given the differences in pharmacological effects, regulatory guidelines often require the specific quantification of each enantiomer in pharmacokinetic and bioequivalence studies.

This application note details a robust and sensitive liquid-liquid extraction (LLE) protocol for the quantification of (R)-Amlodipine from human plasma, using its deuterated analogue, (R)-Amlodipine-d4, as an internal standard (IS). The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides the high selectivity and sensitivity required for bioanalytical studies. This method is suitable for high-throughput clinical and preclinical sample analysis.

Experimental Protocol

This protocol is a validated method for the extraction and quantification of (R)-Amlodipine from a human plasma matrix.

1. Materials and Reagents

  • Analytes: (R)-Amlodipine, this compound (Internal Standard)

  • Chemicals: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Tert-butyl methyl ether (MTBE), Ethyl Acetate, Sodium Carbonate, Sodium Bicarbonate, Formic Acid, Ammonium Acetate. All reagents should be of analytical grade or higher.

  • Biological Matrix: Drug-free human plasma with K3EDTA as an anticoagulant.

2. Stock and Working Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R)-Amlodipine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the (R)-Amlodipine stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with a 50:50 methanol:water mixture.

3. Calibration Standards and Quality Control Samples

  • Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

  • A typical calibration curve range for amlodipine enantiomers is 0.1 to 10 ng/mL or 0.05 to 50 ng/mL.

4. Liquid-Liquid Extraction (LLE) Procedure

  • Sample Aliquoting: Pipette 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 100 ng/mL this compound IS working solution to all tubes except for the blank matrix samples.

  • Vortex: Briefly vortex the samples for 10 seconds.

  • Alkalinization: Add 100 µL of 1M Sodium Carbonate/Bicarbonate buffer (pH ~9-10) to each tube to basify the sample. This ensures the analyte is in a non-ionized state for optimal extraction.

  • Extraction Solvent Addition: Add 1 mL of the extraction solvent (e.g., a 1:1 v/v mixture of tert-butyl methyl ether and ethyl acetate) to each tube.

  • Extraction: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and analyte extraction.

  • Phase Separation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to achieve complete separation of the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer into a new clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

5. LC-MS/MS Analytical Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A chiral column is required for enantiomeric separation (e.g., Chiralcel OJ RH or Lux Cellulose-4).

  • Mobile Phase: A gradient or isocratic mixture, such as 0.2% Ammonia in Acetonitrile (20:80, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • (R)-Amlodipine: 409.2 → 238.1

    • This compound (IS): 413.2 → 238.1

Data and Performance Characteristics

The following tables summarize typical performance characteristics for the bioanalysis of amlodipine enantiomers. The data is compiled from various validated methods and represents expected outcomes for a well-developed protocol.

Table 1: Method Validation Parameters

Parameter Typical Value Reference
Linearity Range 0.1 - 10 ng/mL
Correlation Coefficient (r) > 0.998
Lower Limit of Quantitation (LLOQ) 0.05 - 0.1 ng/mL
Extraction Recovery for (R)-Amlodipine 94.14%
Inter-day & Intra-day Precision (%CV) < 15%

| Inter-day & Intra-day Accuracy (%RE) | Within ±15% | |

Table 2: Stability Data for Amlodipine Enantiomers in Human Plasma

Stability Condition Duration Result Reference
Bench-Top Stability 24 hours at Room Temp Stable
Auto-sampler Stability 48 hours at 4°C Stable
Freeze-Thaw Stability 3 Cycles (-20°C to RT) Stable

| Long-Term Stability | 90 days at -70°C | Stable | |

Visualizations

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the mechanism of action for Amlodipine.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis_prep Analysis Preparation start_end start_end process process reagent reagent output output analysis analysis A 1. Aliquot 200 µL Plasma B 2. Add this compound (IS) A->B C 3. Add Alkaline Buffer B->C D 4. Add Organic Solvent (e.g., MTBE/EtOAc) C->D E 5. Vortex (5 min) D->E F 6. Centrifuge (10 min) E->F G 7. Isolate Organic Layer F->G H 8. Evaporate to Dryness G->H I 9. Reconstitute in Mobile Phase H->I J 10. LC-MS/MS Analysis I->J

Caption: Liquid-liquid extraction experimental workflow.

Amlodipine_MoA cluster_cell Vascular Smooth Muscle Cell drug drug channel channel ion Ca²+ L_type L-type Calcium Channel ion->L_type entry effect effect membrane Cell Membrane Amlodipine (R,S)-Amlodipine Amlodipine->L_type blocks Contraction Muscle Contraction Influx->Contraction leads to Vasodilation Vasodilation & Reduced Blood Pressure Contraction->Vasodilation inhibition leads to outside Extracellular inside Intracellular

Caption: Mechanism of action of Amlodipine.

References

Application Notes and Protocols for Chiral Separation of Amlodipine Enantiomers using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of amlodipine enantiomers using High-Performance Liquid Chromatography (HPLC). Amlodipine, a calcium channel blocker, is a racemic mixture where the (S)-enantiomer is the pharmacologically active component.[1][2] The separation and quantification of these enantiomers are crucial for pharmaceutical quality control, pharmacokinetic studies, and the development of enantiopure drug formulations.

Introduction to Chiral Separation of Amlodipine

Chirality plays a significant role in the pharmaceutical industry as enantiomers of a drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties.[1][2] In the case of amlodipine, the S-(-)-isomer is a more potent calcium channel blocker than the R-(+)-isomer.[3] Therefore, robust analytical methods are required to separate and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) or chiral mobile phase additives is the most common technique for this purpose.

Data Presentation: Comparison of HPLC Methods

The following tables summarize quantitative data from various published methods for the chiral separation of amlodipine enantiomers, offering a comparative overview of different approaches.

Table 1: Chiral Separation using Chiral Stationary Phases (CSPs)

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (R-Amlodipine) (min)Retention Time (S-Amlodipine) (min)Reference
Chiral AGP100 x 4.6 mm, 5 µm10 mM Ammonium acetate buffer with 1% 1-Propanol (pH 4.6)0.923557
Ultron ES-OVM150 x 4.6 mm, 5 µm20 mM Dibasic sodium phosphate buffer (pH 7.0) and Acetonitrile (80:20 v/v)1.03608.011.0
Daicel CROWNPAK CR(+)150 x 4.0 mm, 5 µmAqueous acidic 70% HClO₄ (pH 2.0) and Methanol (95:5 v/v)0.8238Not SpecifiedNot Specified
Lux Cellulose-4150 x 2 mm, 3 µm0.05% Ethanolamine in Acetonitrile and Isopropyl Alcohol (96:4 v/v)0.3MS/MSNot SpecifiedNot Specified
Chirobiotic VNot SpecifiedMethanol and Ammonium nitrate (100:0.1, v/v)0.5Not SpecifiedNot SpecifiedNot Specified
Molecularly Imprinted PolymerNot SpecifiedChloroform0.3Not SpecifiedNot SpecifiedNot Specified

Table 2: Chiral Separation using Achiral Column with Chiral Mobile Phase Additives

Achiral ColumnColumn DimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
WondaSil C18Not SpecifiedMethanol–water (45:55 v/v, pH 2.5) containing 7.5 mmol L⁻¹ sulfobutylether-β-cyclodextrin (SBE-β-CD) and 0.3 mmol L⁻¹ polyethylene glycol-20 000 (PEG-20M)Not SpecifiedNot Specified< 16

Experimental Protocols

This section provides detailed methodologies for two common approaches to the chiral separation of amlodipine enantiomers.

Protocol 1: Chiral Separation using a Chiral Stationary Phase (Chiral AGP Column)

This protocol is based on the method described by Somagoni J, et al.

1. Materials and Reagents:

  • Racemic Amlodipine Besylate standard

  • (S)-Amlodipine and (R)-Amlodipine reference standards

  • Ammonium acetate (HPLC grade)

  • 1-Propanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade, for sample preparation)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm membrane filters

2. Instrumentation:

  • HPLC system with UV-Visible detector (e.g., Shimadzu HPLC System)

  • Chiral AGP column (100 x 4.6 mm I.D., 5µ particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: 10 mM Ammonium acetate buffer with 1% 1-Propanol, adjusted to pH 4.6.

  • Flow Rate: 0.9 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 50 µL.

  • Column Temperature: Ambient.

4. Preparation of Solutions:

  • Mobile Phase Preparation: Dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 10 mM solution. Add 1% (v/v) of 1-Propanol. Adjust the pH to 4.6 using a suitable acid or base. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic amlodipine besylate in a suitable solvent such as methanol or a mixture of acetonitrile and water. Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration.

5. Sample Analysis:

  • Equilibrate the Chiral AGP column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 50 µL of the standard solution into the HPLC system.

  • Run the analysis for a sufficient time to allow the elution of both enantiomers (approximately 10 minutes).

  • Identify the peaks for the R and S enantiomers based on their retention times (R-enantiomer ~5 min, S-enantiomer ~7 min).

  • Quantify the enantiomers by measuring the peak areas.

Protocol 2: Chiral Separation using an Achiral Column with Chiral Mobile Phase Additives

This protocol is based on the method described by Xie J, et al.

1. Materials and Reagents:

  • Racemic Amlodipine Besylate standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Polyethylene glycol-20 000 (PEG-20M)

  • Acid for pH adjustment (e.g., phosphoric acid)

  • 0.45 µm membrane filters

2. Instrumentation:

  • HPLC system with a UV detector

  • Achiral C18 column (e.g., WondaSil C18)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Methanol–water (45:55 v/v) containing 7.5 mmol L⁻¹ SBE-β-CD and 0.3 mmol L⁻¹ PEG-20M, adjusted to pH 2.5.

  • Flow Rate: As optimized for the specific column dimensions.

  • Detection Wavelength: As optimized (e.g., 238 nm).

  • Injection Volume: As optimized (e.g., 10 µL).

  • Column Temperature: Ambient.

4. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a 45:55 (v/v) mixture of methanol and water. Dissolve the required amounts of SBE-β-CD and PEG-20M in the methanol-water mixture to achieve concentrations of 7.5 mmol L⁻¹ and 0.3 mmol L⁻¹, respectively. Adjust the pH to 2.5 with a suitable acid. Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Prepare a stock solution of racemic amlodipine besylate in the mobile phase. Prepare working standard solutions by diluting the stock solution to the desired concentrations.

5. Sample Analysis:

  • Equilibrate the C18 column with the chiral mobile phase until a stable baseline is observed.

  • Inject the standard solution into the HPLC system.

  • Run the analysis. The enantiomers are expected to be separated within 16 minutes.

  • Identify and quantify the enantiomer peaks based on their retention times and peak areas.

Visualizations

The following diagrams illustrate the key processes involved in the chiral HPLC separation of amlodipine enantiomers.

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis Sample Racemic Amlodipine Standard/Sample Solvent Dissolution in Appropriate Solvent Sample->Solvent Injector Autosampler/Injector Solvent->Injector MobilePhase Mobile Phase Preparation (with or without Chiral Additive) Filtration Filtration and Degassing MobilePhase->Filtration Column HPLC Column (Chiral or Achiral) Filtration->Column Injector->Column Injection Detector UV/PDA or MS Detector Column->Detector Elution Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Results and Reporting Integration->Report

Caption: Experimental workflow for HPLC analysis.

G cluster_components Key Components for Chiral Separation cluster_interaction Separation Mechanism Racemic Racemic Amlodipine (R- and S-enantiomers) Interaction Differential Diastereomeric Interactions Racemic->Interaction StationaryPhase Chiral Stationary Phase (CSP) or Achiral Stationary Phase StationaryPhase->Interaction MobilePhase Mobile Phase (with or without Chiral Additive) MobilePhase->Interaction Separation Separation of Enantiomers Interaction->Separation Elution Differential Elution Times Separation->Elution

References

Application Notes and Protocols for (R)-Amlodipine-d4 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-Amlodipine-d4 is the deuterated form of (R)-Amlodipine, which serves as an ideal internal standard for the bioanalytical quantification of amlodipine in bioequivalence studies.[1] Amlodipine, a calcium channel blocker, is a racemic mixture of (S)-Amlodipine and (R)-Amlodipine, with the (S)-enantiomer being the pharmacologically active form.[2][3] Regulatory guidelines often necessitate the measurement of individual enantiomers if they exhibit different pharmacokinetic or pharmacodynamic properties.[2][3] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of (R)-Amlodipine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), minimizing the impact of matrix effects and variability during sample processing and analysis.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in bioequivalence studies of amlodipine formulations.

Application Notes

1. Rationale for Use in Bioequivalence Studies

Bioequivalence studies are essential to demonstrate that a generic drug product is pharmaceutically equivalent and has a comparable rate and extent of absorption to the reference listed drug. For amlodipine, this typically involves the quantification of amlodipine in plasma samples from healthy volunteers. The use of this compound as an internal standard is advantageous for several reasons:

  • Improved Accuracy and Precision: Deuterated internal standards exhibit similar physicochemical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization. This co-elution helps to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise results.

  • Reduced Method Variability: By normalizing the analyte response to the internal standard response, the variability of the analytical method can be significantly reduced.

  • Enhanced Robustness: The use of a stable isotope-labeled internal standard contributes to a more robust and reliable bioanalytical method, which is a critical requirement for regulatory submissions.

2. Bioanalytical Method Overview

A sensitive and selective LC-MS/MS method is the standard for the quantification of amlodipine enantiomers in human plasma. The method typically involves:

  • Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting amlodipine and its deuterated internal standard from plasma, as it effectively removes proteins and other interfering substances.

  • Chromatographic Separation: Chiral liquid chromatography is necessary to separate the (R)- and (S)-enantiomers of amlodipine.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of the analytes.

3. Pharmacokinetics of Amlodipine

Understanding the pharmacokinetic profile of amlodipine is crucial for the design of bioequivalence studies. Key pharmacokinetic parameters for amlodipine are summarized in the table below.

ParameterValueReference
Bioavailability60-65%
Time to Peak Plasma Concentration (Tmax)6-8 hours
Elimination Half-Life (t1/2)40-50 hours
Volume of Distribution (Vd)21 L/kg
Protein Binding98%

Amlodipine is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) enzymes. The long elimination half-life necessitates a sufficient washout period between treatment periods in a crossover study design.

Experimental Protocols

1. Bioequivalence Study Protocol (Clinical Phase)

This protocol outlines a typical single-dose, two-way crossover bioequivalence study for a 10 mg amlodipine besylate tablet formulation.

1.1. Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study with a washout period of at least 21 days. Both fasting and fed studies are typically required by regulatory agencies.

1.2. Study Population: Healthy male and non-pregnant, non-lactating female subjects, typically between 18 and 55 years of age.

1.3. Dosing: Subjects will receive a single oral dose of the test or reference 10 mg amlodipine besylate tablet with 240 mL of water after an overnight fast of at least 10 hours. For the fed study, the dose is administered after a standardized high-fat, high-calorie breakfast.

1.4. Blood Sampling: Blood samples (e.g., 5 mL) are collected into K3EDTA-containing tubes at pre-dose (0 hour) and at specified time points post-dose, for example: 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 24, 48, 72, 96, 120, and 144 hours.

1.5. Sample Handling: Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.

1.6. Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, AUC0-t, and AUC0-∞ will be calculated from the plasma concentration-time data using non-compartmental methods.

1.7. Statistical Analysis: Analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ data. The 90% confidence intervals for the ratio of the geometric means of the test and reference products should be within the acceptance range of 80.00% to 125.00%.

G cluster_screening Screening cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 p1_rand Randomization to Test (T) or Reference (R) s2->p1_rand p1_dose Single Dose Administration p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout Washout Period (≥ 21 days) p1_sample->washout p2_dose Crossover Dosing (R or T) washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Bioanalytical Quantification of Amlodipine p2_sample->a1 a2 Pharmacokinetic Parameter Calculation a1->a2 a3 Statistical Bioequivalence Assessment a2->a3 G start Plasma Sample is_add Add this compound (Internal Standard) start->is_add vortex Vortex is_add->vortex spe_load Load Sample onto SPE Cartridge vortex->spe_load spe_cond SPE Cartridge Conditioning spe_cond->spe_load spe_wash Wash SPE Cartridge spe_load->spe_wash spe_elute Elute Analytes spe_wash->spe_elute evap Evaporate to Dryness spe_elute->evap recon Reconstitute in Mobile Phase evap->recon analysis LC-MS/MS Analysis recon->analysis G Amlodipine Amlodipine (Dihydropyridine) Pyridine_Metabolite Pyridine Metabolite Amlodipine->Pyridine_Metabolite CYP3A4/5 (Oxidation) Other_Metabolites Further Oxidative Metabolites Pyridine_Metabolite->Other_Metabolites Oxidative Deamination De-esterification Excretion Renal and Fecal Excretion Other_Metabolites->Excretion

References

Application Note: High-Throughput Pharmacokinetic Analysis of Amlodipine in Human Plasma using LC-MS/MS with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of amlodipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, amlodipine-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies in drug development. The protocol covers sample preparation by solid-phase extraction, chromatographic conditions, and mass spectrometric detection. Representative pharmacokinetic data and a summary of the metabolic pathway of amlodipine are also presented.

Introduction

Amlodipine is a long-acting calcium channel blocker widely prescribed for the treatment of hypertension and angina.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Amlodipine is well-absorbed orally, with a bioavailability of 64-90%, and is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[1][2] It exhibits a long elimination half-life of 30-50 hours, allowing for once-daily dosing.[1]

Accurate quantification of amlodipine in biological matrices is essential for pharmacokinetic analysis. The use of a deuterated internal standard, such as amlodipine-d4, is the gold standard for LC-MS/MS-based bioanalysis. The stable isotope-labeled standard co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, leading to robust and reliable results. This application note details a validated LC-MS/MS method for the determination of amlodipine in human plasma.

Pharmacokinetic Parameters of Amlodipine

The pharmacokinetic profile of amlodipine is characterized by its slow absorption and long elimination half-life. Following oral administration, peak plasma concentrations are typically reached within 6 to 12 hours. The drug is highly protein-bound (approximately 93-98%) and has a large volume of distribution.

Table 1: Summary of Amlodipine Pharmacokinetic Parameters in Healthy Adults

ParameterValueReference
Bioavailability64-90%
Tmax (Time to Peak Plasma Concentration)6-12 hours
Cmax (Peak Plasma Concentration) after 10 mg dose~7.6 ng/mL
Volume of Distribution (Vd)~21 L/kg
Plasma Protein Binding~93-98%
Elimination Half-life (t½)30-50 hours
MetabolismExtensively hepatic (via CYP3A4)
Excretion~60% in urine (as metabolites), 10% as unchanged drug

Table 2: Dose-Proportionality of Amlodipine Pharmacokinetics in Healthy Male Volunteers

DoseCmax (ng/mL)AUC (0-72h) (ng·h/mL)t½ (hours)
2.5 mgData not availableData not available31.2
5 mgData not availableData not available33.0
10 mgData not availableData not available36.8

Note: While the abstract mentions dose-corrected AUC and Cmax were 10-20% lower with 2.5 mg than with 5 and 10 mg, specific mean values for Cmax and AUC were not provided in the snippet.

Experimental Protocol

This protocol describes the quantification of amlodipine in human plasma using LC-MS/MS with amlodipine-d4 as the internal standard.

Materials and Reagents
  • Amlodipine and Amlodipine-d4 reference standards

  • Human plasma (K3EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Equipment
  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm)

  • Sample processing station (e.g., positive pressure manifold or vacuum manifold)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation (Solid-Phase Extraction)
  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Spiking: To 100 µL of plasma, add 25 µL of the internal standard working solution (amlodipine-d4). Vortex for 10 seconds.

  • Dilution: Add 400 µL of 1.0% formic acid in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

  • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.35 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amlodipine: m/z 409.2 → 238.2

    • Amlodipine-d4: m/z 413.2 → 242.2 (example, exact mass may vary based on deuteration pattern)

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Collision Gas: Nitrogen

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (amlodipine) to the internal standard (amlodipine-d4). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of amlodipine in the unknown samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with Amlodipine-d4 IS plasma->is_spike acidify Acidify with Formic Acid is_spike->acidify spe Solid-Phase Extraction (SPE) acidify->spe wash Wash Cartridge spe->wash elute Elute Amlodipine wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation detect Mass Spectrometric Detection (MRM) integrate Peak Integration detect->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Amlodipine Concentration curve->quantify

Caption: Workflow for amlodipine quantification in plasma.

Amlodipine Metabolism

Amlodipine is extensively metabolized in the liver, primarily through oxidation of the dihydropyridine ring to a pyridine derivative. Other metabolic transformations include oxidative deamination and hydrolysis of the ester side chains. The resulting metabolites are pharmacologically inactive.

G cluster_metabolism Hepatic Metabolism (CYP3A4) Amlodipine Amlodipine Oxidation Oxidation of Dihydropyridine Ring Amlodipine->Oxidation Deamination Oxidative Deamination Amlodipine->Deamination Hydrolysis Ester Hydrolysis Amlodipine->Hydrolysis Inactive_Metabolites Inactive Metabolites Oxidation->Inactive_Metabolites Deamination->Inactive_Metabolites Hydrolysis->Inactive_Metabolites Excretion Renal Excretion Inactive_Metabolites->Excretion

Caption: Major metabolic pathways of amlodipine.

Conclusion

The LC-MS/MS method described in this application note, utilizing a deuterated internal standard, provides a robust, sensitive, and specific approach for the quantification of amlodipine in human plasma. This method is well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, enabling researchers and drug development professionals to accurately characterize the absorption, distribution, metabolism, and excretion of amlodipine.

References

Application Notes: Preparing Stock Solutions of (R)-Amlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a detailed protocol for the preparation of stock solutions of (R)-Amlodipine-d4, a deuterated analog of (R)-Amlodipine used as an internal standard in quantitative analysis. Accurate preparation of stock solutions is fundamental to achieving reliable and reproducible experimental results. This document outlines the necessary chemical properties, a step-by-step experimental protocol, and safety precautions.

Introduction

This compound is the deuterium-labeled version of the R-enantiomer of Amlodipine. Stable isotope-labeled compounds like this compound are critical internal standards for bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS), as they co-elute with the analyte but are distinguishable by their mass. This allows for precise quantification by correcting for variability during sample preparation and analysis. Proper preparation of a concentrated stock solution is the first and most critical step in the analytical workflow.

This compound: Chemical & Physical Data

Understanding the physicochemical properties of the compound is essential for accurate preparation and stable storage of stock solutions.

PropertyValueReference
Molecular Formula C₂₀H₂₁D₄ClN₂O₅[1][2][3]
Molecular Weight 412.91 g/mol [4]
CAS Number 1346616-97-4[1]
Appearance White to Off-White Solid
Solubility DMSO (31.25 mg/mL), Methanol (Sparingly), Chloroform (Slightly)
Storage Conditions -20°C Freezer, protected from light

Experimental Protocol: Preparing a 1 mg/mL Primary Stock Solution

This protocol details the procedure for preparing a 1 mg/mL primary stock solution of this compound in DMSO. This stock can then be used to prepare more dilute working solutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous or HPLC grade

  • Analytical balance (accurate to ±0.01 mg)

  • Calibrated micropipettes and sterile pipette tips

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Amber glass vials with PTFE-lined caps for storage

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Pre-Weighing Preparation: Allow the container of this compound to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: On an analytical balance, accurately weigh the desired amount of this compound. To prepare 1 mL of a 1 mg/mL solution, weigh exactly 1.0 mg of the solid. Transfer the weighed powder carefully into a 1 mL volumetric flask.

  • Dissolution: Add approximately 0.7 mL of DMSO to the volumetric flask.

  • Homogenization: Cap the flask and vortex gently until the solid is visibly dissolved. For complete dissolution, place the flask in an ultrasonic bath for 5-10 minutes. Some gentle warming to 37°C may also aid solubility.

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution is at room temperature, carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

  • Final Mixing: Invert the capped flask 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Transfer the stock solution into smaller, clearly labeled amber glass vials. Label each vial with the compound name, concentration (1 mg/mL), solvent (DMSO), preparation date, and preparer's initials. Store aliquots at -20°C.

Visualized Workflows and Relationships

Diagrams help clarify the experimental process and the logical flow from material handling to final application.

G Experimental Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate Reagent to Room Temperature B Weigh this compound Using Analytical Balance A->B C Transfer to Volumetric Flask B->C D Add Solvent (DMSO) to ~70% Volume C->D E Vortex & Sonicate Until Fully Dissolved D->E F Adjust to Final Volume with Solvent E->F G Mix by Inversion F->G H Aliquot into Amber Vials G->H I Label Vials Clearly H->I J Store at -20°C I->J

Caption: Step-by-step workflow for preparing this compound stock solution.

G Logical Relationship of Solution Preparation Stages A Primary Stock (e.g., 1 mg/mL in DMSO) B Working Stock (e.g., 10 µg/mL in Diluent) A->B Serial Dilution C Calibration Standards & Quality Controls (QCs) B->C Spiking D Sample Analysis (e.g., LC-MS/MS) C->D Injection

Caption: Logical flow from primary stock solution to final sample analysis.

Safety Precautions

All laboratory work should be conducted with appropriate safety measures in place.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and solvents.

  • Ventilation: Perform all weighing and solvent handling steps inside a certified chemical fume hood to avoid inhalation of fine powders or solvent vapors.

  • Material Safety Data Sheet (MSDS): Review the MSDS for this compound and any solvents used before beginning work. The MSDS contains critical information on handling, storage, and emergency procedures.

  • Waste Disposal: Dispose of all chemical waste, including empty vials and used pipette tips, according to your institution's hazardous waste disposal guidelines.

References

Application Notes and Protocols for the Use of (R)-Amlodipine-d4 in Clinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-Amlodipine-d4 as an internal standard in clinical pharmacokinetic studies of amlodipine. The following sections detail the rationale, experimental procedures, and data presentation for the bioanalytical quantification of amlodipine enantiomers in human plasma.

Introduction

Amlodipine is a calcium channel blocker widely used for the treatment of hypertension and angina.[1][2] It is administered as a racemic mixture of (S)-Amlodipine and (R)-Amlodipine. The (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer has significantly less activity.[1] Regulatory guidelines often require the measurement of individual enantiomers in pharmacokinetic studies if they exhibit different pharmacological or pharmacokinetic properties.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification of (R)-Amlodipine in biological matrices by compensating for variability in sample preparation and instrument response.[3]

This compound is the deuterium-labeled version of (R)-Amlodipine and serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for distinct detection by the mass spectrometer.

Bioanalytical Method: Quantification of Amlodipine Enantiomers by LC-MS/MS

A robust and sensitive LC-MS/MS method is essential for the accurate measurement of (R)-Amlodipine and (S)-Amlodipine in human plasma. The use of this compound and its corresponding (S)-enantiomer internal standard ensures reliable quantification.

Sample Preparation

Two common methods for extracting amlodipine enantiomers from plasma are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid Phase Extraction (SPE)

  • Conditioning: Condition a Strata-X 33 µm Polymeric Reversed Phase (30 mg/1 mL) SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load 200 µL of human plasma sample, previously spiked with internal standards (this compound and (S)-Amlodipine-d4), onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of 0.1% formic acid in methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma in a centrifuge tube, add the internal standards (this compound and (S)-Amlodipine-d4).

  • Add a suitable organic extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture for a specified time to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical LC-MS/MS conditions for the chiral separation and quantification of amlodipine enantiomers.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition 1Condition 2Condition 3
Column Chiralcel OJ RHLux 3 µm Cellulose-4, 150 x 2 mmCHIRALCEL OZ-RH, 150 mm × 4.6 mm, 5 µm
Mobile Phase 0.2% ammonia-acetonitrile (20:80, v/v)A: 0.05% Ethanolamine in Acetonitrile and Isopropyl Alcohol (96:4 v/v)Acetonitrile-water (10 mM ammonium acetate, 0.5% ammonia solution) (95:5, v/v)
Elution Type IsocraticGradientIsocratic
Flow Rate 1 mL/min0.3 mL/min0.5 mL/min
Column Temperature Not Specified25°CNot Specified
Injection Volume Not SpecifiedNot Specified50 µL
Run Time 3.5 min4 minNot Specified

Table 2: Mass Spectrometry (MS) Conditions

ParameterCondition 1
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Amlodipine enantiomers) m/z 409.1 → 238.0
MRM Transition (Internal Standard - Example) m/z 413.1 → 238.0 (for d4-labeled)
Method Validation Parameters

A summary of validation parameters from a representative LC-MS/MS method is presented below.

Table 3: Method Validation Summary

ParameterResult
Linearity Range 0.1 - 10 ng/mL
Correlation Coefficient (r) >0.998
Lower Limit of Quantification (LLOQ) 0.050 ng/mL
Intra-day Precision Met acceptance criteria
Inter-day Precision Met acceptance criteria
Accuracy Within 8% of nominal values
Mean Extraction Recovery Amlodipine: 78.7%, Amlodipine-d4: 89.3%
Stability Stable under bench-top, auto-sampler, freeze-thaw, and long-term conditions

Clinical Pharmacokinetic Study Application

The validated bioanalytical method using this compound is then applied to quantify amlodipine enantiomers in plasma samples collected from subjects in a clinical trial.

Study Design and Sample Collection

A typical pharmacokinetic study involves the administration of a single oral dose of amlodipine to healthy volunteers. Blood samples are collected at predetermined time points post-dose. Plasma is separated and stored frozen until analysis.

Pharmacokinetic Parameters

After quantification of the plasma concentrations of (R)- and (S)-Amlodipine over time, key pharmacokinetic parameters are calculated.

Table 4: Key Pharmacokinetic Parameters of Amlodipine

ParameterDescriptionTypical Value
Cmax Maximum plasma concentrationDose-dependent
Tmax Time to reach maximum plasma concentration6 to 8 hours
AUC Area under the plasma concentration-time curveDose-dependent
t1/2 Elimination half-life40 to 50 hours
Vd Volume of distribution21 L/kg
Bioavailability Fraction of administered dose reaching systemic circulation60 to 65%

Visualized Workflows

Clinical Pharmacokinetic Study Workflow

G cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase A Subject Recruitment & Informed Consent B Amlodipine Administration A->B C Serial Blood Sampling B->C D Plasma Separation & Storage C->D E Sample Preparation (SPE or LLE) with this compound D->E F LC-MS/MS Analysis E->F G Concentration-Time Curve Generation F->G H Pharmacokinetic Parameter Calculation G->H I Statistical Analysis & Reporting H->I

Caption: Workflow of a clinical pharmacokinetic study of amlodipine.

Bioanalytical Method Workflow

G A Plasma Sample Thawing B Spiking with this compound & (S)-Amlodipine-d4 A->B C Extraction (SPE or LLE) B->C D Evaporation to Dryness C->D E Reconstitution in Mobile Phase D->E F Injection into LC-MS/MS System E->F G Data Acquisition (MRM Mode) F->G H Peak Integration & Quantification G->H I Concentration Calculation H->I

Caption: Workflow for bioanalytical sample analysis.

Conclusion

The use of this compound as an internal standard is integral to the development of accurate and reliable bioanalytical methods for the stereoselective quantification of amlodipine in clinical pharmacokinetic studies. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and scientists in the field of drug development. The LC-MS/MS methods, when properly validated, can be successfully applied to support clinical trials and bioequivalence studies.

References

Troubleshooting & Optimization

Optimizing LC-MS/MS parameters for (R)-Amlodipine-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (R)-Amlodipine-d4 Analysis

Welcome to the technical support center for the LC-MS/MS analysis of this compound. This resource provides detailed troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for (R)-Amlodipine and its deuterated internal standard, this compound?

A1: For positive electrospray ionization (ESI) mode, the commonly used Multiple Reaction Monitoring (MRM) transitions are:

  • (R)-Amlodipine: The precursor ion is typically m/z 409.2 or 409.3, which fragments to a product ion of m/z 238.1 or 237.9.[1][2]

  • This compound: The precursor ion is m/z 413.2 or 413.3, which fragments to the same product ion of m/z 237.9 or 238.1.[1][2] It is important to note that while the d4-labeling increases the precursor mass, the deuterium atoms are located on a part of the molecule that is lost during fragmentation, resulting in an identical product ion to the unlabeled compound.[1]

Q2: Why am I observing poor peak shape (e.g., tailing) for amlodipine enantiomers?

A2: Poor peak shape for amlodipine is a common challenge, often related to interactions with the stationary phase or issues with the mobile phase composition. Key factors include:

  • Mobile Phase Additives: Amlodipine is a basic compound. The addition of basic additives like ethanolamine, ammonium hydroxide, or diethylamine to the mobile phase can significantly improve peak shape by minimizing secondary ionic interactions with the column.

  • Column Choice: Chiral columns, such as those based on cellulose derivatives (e.g., Lux Cellulose-4), are necessary for separating the (R) and (S) enantiomers. The choice of column can greatly impact peak symmetry.

  • pH of Mobile Phase: The pH of the mobile phase can influence the ionization state of amlodipine and its interaction with the column. Optimization is often required to find the ideal pH for good chromatography.

Q3: What type of sample preparation is recommended for analyzing amlodipine in plasma?

A3: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are both effective and commonly reported methods for extracting amlodipine from plasma.

  • Solid-Phase Extraction (SPE): This technique offers high purity and good recovery.

  • Liquid-Liquid Extraction (LLE): LLE with solvents like ethyl acetate is also a robust method for sample cleanup.

  • Protein Precipitation (PP): While simpler, PP may result in a less clean extract, potentially leading to matrix effects.

Q4: Can matrix effects interfere with my this compound quantification?

A4: Yes, matrix effects such as ion suppression or enhancement are a critical challenge in LC-MS/MS bioanalysis and can affect accuracy and precision. The use of a stable isotope-labeled internal standard like this compound is crucial because it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization efficiency. It is always recommended to assess the matrix effect during method validation.

Troubleshooting Guides

This section addresses specific problems you may encounter during your analysis.

Issue 1: Low Signal Intensity or Sensitivity
Potential Cause Troubleshooting Step
Suboptimal ESI Source Parameters Systematically optimize source-dependent parameters. Infuse a standard solution of (R)-Amlodipine directly into the mass spectrometer to tune parameters like ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas).
Incorrect MRM Transitions Confirm the precursor and product ion m/z values. For this compound, the transition is typically around m/z 413.2 → 238.1.
Inefficient Ionization Ensure the mobile phase composition promotes efficient ionization. Positive ESI mode is standard for amlodipine. Adding volatile buffers like ammonium formate or ammonium acetate can aid in protonation.
Poor Sample Recovery Evaluate your extraction procedure. The mean extraction recovery for amlodipine and its deuterated standard should be consistent and ideally high (e.g., >75%).
Issue 2: High Background Noise or Interfering Peaks
Potential Cause Troubleshooting Step
Matrix Interference Improve the sample cleanup method. If using protein precipitation, consider switching to a more selective technique like SPE or LLE. Check for interference from endogenous plasma components by analyzing multiple blank plasma lots.
Contaminated LC System Flush the LC system, including the column, with a strong solvent wash sequence to remove any accumulated contaminants.
Mobile Phase Contamination Prepare fresh mobile phase using high-purity (LC-MS grade) solvents and additives. Filter the mobile phase before use.
Carryover Inject a blank sample immediately after a high-concentration standard to check for carryover. Optimize the autosampler wash procedure by using a strong solvent in the wash solution.
Issue 3: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Internal Standard (IS) Variability Ensure the internal standard (this compound) is added accurately and consistently to all samples and standards. Check the stability of the IS in the stock and working solutions.
Unstable ESI Spray Visually inspect the spray needle for blockages or inconsistencies. Optimize the nebulizer gas flow and source temperature to ensure a stable spray.
Fluctuating LC Conditions Verify that the LC pump is delivering a stable and accurate flow rate. Ensure the column temperature is controlled and consistent.
Sample Degradation Amlodipine can be unstable under acidic and alkaline conditions. Evaluate the stability of your samples under the storage and autosampler conditions used in your workflow.

Experimental Protocols & Quantitative Data

Table 1: Recommended LC-MS/MS Parameters

This table summarizes typical starting parameters for the analysis of (R)-Amlodipine and this compound. Optimization is highly recommended for your specific instrumentation and application.

ParameterRecommended Setting
Liquid Chromatography
Analytical ColumnChiral Stationary Phase (e.g., Lux® 3µm Cellulose-4, 150x2mm) or a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) for non-chiral separation.
Mobile PhaseIsocratic: Acetonitrile and 5 mM Ammonium Formate (80:20, v/v). For chiral separation, a mix of Acetonitrile and Isopropyl Alcohol with an additive like 0.05% Ethanolamine may be used.
Flow Rate0.3 - 0.8 mL/min.
Column TemperatureAmbient or controlled at 35-40 °C.
Injection Volume5 - 10 µL.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive.
MRM Transition: (R)-Amlodipinem/z 409.2 → 238.1.
MRM Transition: this compoundm/z 413.2 → 238.1.
Ion Spray Voltage~5500 V.
Source Temperature300 - 550 °C.
Collision Energy (CE)~15 V (will vary by instrument).
Declustering Potential (DP)~40 V (will vary by instrument).
Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution. Vortex to mix. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample AddIS Add this compound (IS) Plasma->AddIS SPE Solid-Phase Extraction (SPE) AddIS->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject LC Chromatographic Separation (Chiral or C18 Column) Inject->LC MS Mass Spectrometry (Positive ESI, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate CalCurve Calibration Curve Generation Integrate->CalCurve Quant Quantification CalCurve->Quant

Caption: Standard workflow for this compound analysis.

Troubleshooting Logic for Low Sensitivity

G Start Problem: Low Signal Intensity CheckMS Optimize MS/MS Parameters? (Direct Infusion) Start->CheckMS CheckLC Review LC Method? (Peak Shape, Retention) CheckMS->CheckLC No TuneSource Tune Source: Voltage, Temp, Gas Flows CheckMS->TuneSource Yes CheckSample Evaluate Sample Prep? (Recovery) CheckLC->CheckSample No OptimizeMobile Optimize Mobile Phase: pH, Additives CheckLC->OptimizeMobile Yes ValidateExtraction Validate Extraction Efficiency CheckSample->ValidateExtraction Yes Resolved Issue Resolved CheckSample->Resolved No TuneSource->Resolved OptimizeMobile->Resolved ValidateExtraction->Resolved

Caption: Decision tree for troubleshooting low signal intensity.

References

Addressing matrix effects in bioanalysis of amlodipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of amlodipine.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to matrix effects in your amlodipine bioanalysis experiments.

Question: I am observing significant ion suppression or enhancement in my amlodipine LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?

Answer:

Ion suppression or enhancement, collectively known as matrix effects, are common challenges in bioanalysis that can compromise the accuracy and precision of your results.[1][2] This phenomenon is caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of amlodipine and its internal standard (IS).[3]

Here is a step-by-step guide to troubleshoot and mitigate matrix effects:

Step 1: Evaluate Your Sample Preparation Method

The initial and most critical step is to assess the efficiency of your sample preparation technique in removing interfering matrix components.[4]

  • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components, which can lead to significant ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers better sample clean-up than PPT.[5] Optimizing the extraction solvent and pH can significantly improve the removal of interfering substances. For amlodipine, ethyl acetate and methyl tertiary butyl ether have been used effectively.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing matrix effects by providing a more thorough clean-up. Various SPE cartridges are available, and selecting the appropriate sorbent and wash/elution solvents is crucial.

Troubleshooting Workflow for Sample Preparation

start High Matrix Effect Observed ppt Using Protein Precipitation? start->ppt lle Using Liquid-Liquid Extraction? ppt->lle No switch_to_lle_spe Switch to LLE or SPE ppt->switch_to_lle_spe Yes spe Using Solid-Phase Extraction? lle->spe No optimize_lle Optimize LLE: - Solvent Choice - pH Adjustment lle->optimize_lle Yes optimize_spe Optimize SPE: - Sorbent Selection - Wash/Elution Solvents spe->optimize_spe Yes end Matrix Effect Minimized switch_to_lle_spe->end optimize_lle->end optimize_spe->end plasma 1. Add IS to 100 µL Plasma alkalize 2. Add Alkalizer plasma->alkalize add_solvent 3. Add 1 mL Methyl Tertiary Butyl Ether alkalize->add_solvent vortex 4. Vortex for 5 min add_solvent->vortex centrifuge 5. Centrifuge at 10,000 rpm for 5 min vortex->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject A A: Peak Area of Amlodipine in Pure Solution MF Matrix Factor (MF) = B / A A->MF B B: Peak Area of Amlodipine in Post-Extraction Spiked Sample B->MF suppression MF < 1 Ion Suppression MF->suppression enhancement MF > 1 Ion Enhancement MF->enhancement no_effect MF ≈ 1 Minimal Matrix Effect MF->no_effect

References

Selecting the optimal mobile phase for chiral separation of amlodipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of amlodipine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary approaches for the chiral separation of amlodipine?

A1: The two main HPLC-based strategies for separating amlodipine enantiomers are the use of a Chiral Stationary Phase (CSP) and the use of Chiral Mobile Phase Additives (CMPAs) with an achiral column.[1][2]

  • Chiral Stationary Phases (CSPs): These are columns packed with a chiral material that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and protein-based columns (e.g., ovomucoid) are commonly used for amlodipine.[3][4]

  • Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added to the mobile phase. This selector forms transient diastereomeric complexes with the amlodipine enantiomers, which can then be separated on a standard achiral column (like a C18 column).[1] Cyclodextrins are frequently used as CMPAs for amlodipine separation.

Q2: How do I choose between using a Chiral Stationary Phase (CSP) and a Chiral Mobile Phase Additive (CMPA)?

A2: The choice depends on factors like available resources, desired method robustness, and the specific goals of the analysis.

  • CSPs often provide better and more reproducible separations but can be more expensive. They are generally preferred for validated, routine methods.

  • CMPAs offer a more economical and flexible approach as they can be used with standard achiral columns. This method is advantageous for initial screening and method development. However, it can sometimes be less robust and may have longer analysis times.

Q3: What are some common mobile phases used for amlodipine chiral separation on a polysaccharide-based CSP?

A3: For polysaccharide-based CSPs, mobile phases typically consist of a mixture of an alkane (like hexane or heptane) and an alcohol (such as isopropanol or ethanol). Basic additives like diethylamine (DEA) or ethanolamine are often included to improve peak shape and resolution.

Q4: Can you provide an example of a mobile phase using Chiral Mobile Phase Additives?

A4: A published method utilizes an achiral C18 column with a mobile phase of methanol and water (45:55 v/v) at a pH of 2.5. This mobile phase is supplemented with dual chiral additives: 7.5 mmol/L sulfobutylether-β-cyclodextrin (SBE-β-CD) and 0.3 mmol/L polyethylene glycol-20000 (PEG-20M).

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution

  • Possible Cause: Inappropriate mobile phase composition.

  • Troubleshooting Steps:

    • Adjust Organic Modifier Percentage: Systematically vary the ratio of the organic solvent (e.g., methanol, acetonitrile, isopropanol) to the aqueous or alkane component. The optimal percentage is crucial for achieving resolution.

    • Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of amlodipine and the chiral selector, thereby affecting the separation. For methods using cyclodextrins, a pH of 2.5 has been shown to be effective. For protein-based columns, the pH should be carefully optimized within the column's recommended range.

    • Change the Chiral Selector (for CMPA methods): If one cyclodextrin derivative does not provide separation, try others (e.g., switch from β-cyclodextrin to a sulfobutylether-β-cyclodextrin).

    • Alter Additive Concentration: For both CSP and CMPA methods, the concentration of additives (like DEA, ethanolamine, or the chiral selector itself) is critical. Systematically vary the concentration to find the optimum.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or inappropriate mobile phase conditions.

  • Troubleshooting Steps:

    • Add a Basic Modifier: For amine-containing compounds like amlodipine, peak tailing is common on silica-based CSPs. Adding a small amount of a basic modifier like diethylamine (DEA) or ethanolamine (e.g., 0.1%) to the mobile phase can significantly improve peak shape.

    • Adjust pH: Ensure the mobile phase pH is appropriate to control the ionization of amlodipine.

    • Lower Sample Concentration: Overloading the column can lead to poor peak shape. Try injecting a more dilute sample.

Issue 3: Long Retention Times

  • Possible Cause: Mobile phase is too weak (not eluting the analytes efficiently).

  • Troubleshooting Steps:

    • Increase Organic Modifier Strength: Increase the percentage of the stronger eluting solvent in the mobile phase (e.g., increase the percentage of alcohol in a normal-phase system or the organic solvent in a reversed-phase system).

    • Optimize Additives: In some CMPA methods, the type and concentration of additives can influence retention time. For instance, the addition of polyethylene glycol (PEG) has been shown to reduce retention times in a cyclodextrin-based separation.

    • Increase Flow Rate: A higher flow rate will decrease retention times, but be mindful that it can also reduce resolution. A balance must be found.

Experimental Protocols

Method 1: Chiral Separation using a Chiral Stationary Phase (Cellulose-based)

  • Column: Lux Cellulose-4 (150 x 2 mm, 3 µm)

  • Mobile Phase: 0.05% Ethanolamine in Acetonitrile and Isopropyl Alcohol (96:4 v/v)

  • Flow Rate: 0.3 mL/min

  • Detection: UV or Mass Spectrometry (MS)

  • Temperature: Ambient

Method 2: Chiral Separation using Dual Chiral Mobile Phase Additives

  • Column: WondaSil C18 (achiral)

  • Mobile Phase: Methanol–water (45:55 v/v), pH 2.5, containing 7.5 mmol/L sulfobutylether-β-cyclodextrin (SBE-β-CD) and 0.3 mmol/L polyethylene glycol-20000 (PEG-20M)

  • Flow Rate: Not specified, but typically 0.8-1.0 mL/min for standard HPLC columns.

  • Detection: UV

  • Temperature: Ambient

Data Presentation

Table 1: Mobile Phase Compositions for Amlodipine Chiral Separation

Chiral MethodColumnMobile Phase CompositionAdditivesReference
Chiral Stationary PhaseChiral AGP (100 x 4.6 mm, 5µm)10 mM Ammonium acetate buffer with 1% 1-Propanol, pH 4.6-
Chiral Stationary PhaseChirobiotic VMethanol and Ammonium nitrate (100:0.1, v/v)-
Chiral Stationary PhaseUltron ES-OVM20mM Dibasic sodium phosphate buffer and Acetonitrile (80:20 v/v), pH 7.0-
Chiral Mobile Phase AdditiveWondaSil C18Methanol–water (45:55 v/v), pH 2.57.5 mmol/L SBE-β-CD and 0.3 mmol/L PEG-20M
Chiral Stationary PhaseLux Cellulose-4Acetonitrile and Isopropyl Alcohol (96:4 v/v)0.05% Ethanolamine

Visualizations

TroubleshootingWorkflow cluster_start Start: Experiment cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Outcome Start Chiral Separation of Amlodipine Problem Poor or No Resolution? Start->Problem AdjustOrganic Adjust Organic Modifier % Problem->AdjustOrganic Yes AdjustpH Modify Mobile Phase pH AdjustOrganic->AdjustpH ChangeSelector Change/Optimize Additive AdjustpH->ChangeSelector Success Resolution Achieved ChangeSelector->Success MobilePhaseSelection cluster_main_choice Primary Method Selection cluster_csp Chiral Stationary Phase (CSP) Path cluster_cmpa Chiral Mobile Phase Additive (CMPA) Path MethodChoice Select Separation Strategy CSP Use Chiral Column MethodChoice->CSP CMPA Use Achiral Column MethodChoice->CMPA CSP_MobilePhase Mobile Phase: Alkane/Alcohol +/- Basic Additive CSP->CSP_MobilePhase CMPA_MobilePhase Mobile Phase: Aqueous/Organic + Chiral Additive (e.g., Cyclodextrin) CMPA->CMPA_MobilePhase

References

Overcoming solubility issues with (R)-Amlodipine-d4 in analytical solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (R)-Amlodipine-d4 in analytical solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a deuterium-labeled form of (R)-Amlodipine, often used as an internal standard in analytical studies.[1][2][3] Its solubility is a critical factor for accurate quantification. Generally, this compound, similar to its non-labeled counterpart, exhibits good solubility in several organic solvents but is poorly soluble in aqueous solutions.[4][5]

  • High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Good to Moderate Solubility: Methanol, Ethanol

  • Sparingly Soluble: Chloroform

  • Poorly Soluble: Water

Q2: I am observing precipitation of this compound in my HPLC mobile phase. What could be the cause?

Precipitation of this compound in the mobile phase, especially during gradient elution, is a common issue. This is often due to the high percentage of the aqueous component (poor solvent) in the mobile phase mixture. For instance, phosphate buffers can start to precipitate at high organic solvent concentrations, such as 70% acetonitrile or 80% methanol. It is also possible that the concentration of this compound in your stock solution is too high for the initial mobile phase conditions.

Q3: How can I increase the aqueous solubility of this compound for my experiments?

Several techniques can be employed to enhance the aqueous solubility of this compound:

  • Co-solvents: Initially dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or methanol before adding the aqueous buffer.

  • pH Adjustment: Amlodipine has a basic pKa of approximately 8.6. Adjusting the pH of the aqueous solution to be more acidic can increase its solubility.

  • Solid Dispersion: For formulation purposes, solid dispersion techniques using polymers like PEG 4000 and PEG 6000 have been shown to enhance the solubility of amlodipine.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Cause Recommended Solution
This compound powder is not dissolving in the chosen solvent. The solvent is not appropriate for the desired concentration.Refer to the solubility data table below. Consider using a stronger organic solvent like DMSO or DMF for initial stock solution preparation.
The concentration is too high for the selected solvent.Try reducing the concentration of the solution.
Insufficient mixing or sonication.Ensure thorough vortexing and/or sonication. Gentle warming (e.g., 37°C) can also aid dissolution in some solvents like DMSO.
Precipitation occurs when adding an aqueous buffer to the stock solution. The organic solvent content in the final mixture is too low to maintain solubility.Increase the proportion of the organic co-solvent in the final mixture. A common starting point is a 1:1 ratio of organic solvent to aqueous buffer, followed by optimization.
The buffer pH is not optimal for solubility.Adjust the pH of the aqueous buffer to a more acidic range.
Inconsistent peak areas or peak splitting in HPLC analysis. Incomplete dissolution of the sample in the injection solvent.Ensure the sample is fully dissolved in the mobile phase or a solvent with a similar or weaker elution strength.
Precipitation in the autosampler vial or injector.Prepare samples fresh and consider reducing the concentration. Ensure the injection solvent is compatible with the mobile phase.
Column contamination from previous injections.Implement a column washing procedure between injections or at the end of a sequence.
High backpressure in the HPLC system. Precipitation of the analyte or buffer salts in the column or tubing.Filter all mobile phases and samples before use. If precipitation is suspected, flush the system and column with a strong, compatible solvent.
Clogged column frit.Reverse-flush the column (disconnect from the detector) at a moderate flow rate. If the problem persists, the frit may need replacement.

Quantitative Solubility Data

The following table summarizes the reported solubility of amlodipine in various analytical solvents. Note that the solubility of this compound is expected to be very similar to its non-deuterated counterpart.

Solvent Reported Solubility Reference
DMSOUp to 25 mg/mL, ~12.5 mg/mL, 30 mg/mL, 31.25 mg/mL
DMFUp to 25 mg/mL, ~20 mg/mL
EthanolUp to 25 mg/mL, ~12.5 mg/mL
MethanolFreely soluble
Water75.3 mg/L
1:12 DMF:PBS (pH 7.2)~0.077 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a suitable volumetric flask.

  • Add a small amount of the chosen organic solvent (e.g., DMSO, Methanol).

  • Vortex and/or sonicate the mixture until the solid is completely dissolved. For DMSO, gentle warming to 37°C can be applied.

  • Once dissolved, add the solvent to the final volume and mix thoroughly.

  • Store the stock solution appropriately, typically at -20°C for long-term storage.

Protocol 2: Preparation of a Working Solution in a Hydro-organic Mixture
  • Start with a known concentration of this compound stock solution prepared in a water-miscible organic solvent (e.g., Methanol).

  • In a separate volumetric flask, add the desired volume of the aqueous buffer.

  • Slowly add the required volume of the this compound stock solution to the aqueous buffer while gently vortexing.

  • Bring the solution to the final volume with the aqueous buffer and mix well.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the initial stock solution concentration or the final organic solvent percentage may need to be adjusted.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analytical Workflow start Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO, Methanol) start->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute with Aqueous Buffer stock->dilute working Working Solution dilute->working inject Inject into HPLC System working->inject separation Chromatographic Separation inject->separation detection Mass Spectrometry Detection separation->detection data Data Analysis detection->data troubleshooting_logic start Problem Encountered (e.g., Precipitation, Peak Issues) check_solubility Is the compound fully dissolved in the initial solvent? start->check_solubility check_compatibility Is the sample solvent compatible with the mobile phase? check_solubility->check_compatibility Yes solution_solvent Change to a stronger organic solvent (e.g., DMSO) check_solubility->solution_solvent No check_concentration Is the concentration too high? check_compatibility->check_concentration Yes solution_reconstitute Reconstitute sample in mobile phase check_compatibility->solution_reconstitute No solution_dilute Reduce the concentration check_concentration->solution_dilute Yes solution_filter Filter all solutions check_concentration->solution_filter No end Problem Resolved solution_solvent->end solution_dilute->end solution_reconstitute->end solution_filter->end

References

Calibration curve and linearity issues in amlodipine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve and linearity issues encountered during amlodipine assays.

Frequently Asked Questions (FAQs)

Q1: What are the typical linear ranges for amlodipine in plasma samples using LC-MS/MS?

A1: The linear range for amlodipine in plasma can vary depending on the specific LC-MS/MS method and instrumentation. However, several validated methods demonstrate common ranges. For instance, linearity has been established in ranges such as 0.05-10.01 ng/mL, 0.1-20.0 µg·L⁻¹, and 0.2‐15 ng/mL.[1][2][3] It is crucial to validate the linear range for your specific assay according to regulatory guidelines.[1][2]

Q2: My calibration curve for amlodipine is non-linear. What are the potential causes?

A2: Non-linearity in amlodipine calibration curves can stem from several factors. Common causes include:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of amlodipine, leading to ion suppression or enhancement.

  • Analyte Instability: Amlodipine may degrade during sample preparation or storage, affecting the accuracy of standards and samples.

  • Improper Standard Preparation: Errors in the dilution of stock solutions can lead to inaccurate standard concentrations and a non-linear curve.

  • Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering substances, or inadequate separation can all contribute to non-linearity.

  • Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear can be a source of error.

Q3: How can I minimize matrix effects in my amlodipine LC-MS/MS assay?

A3: Minimizing matrix effects is critical for achieving a linear and accurate calibration curve. Strategies include:

  • Effective Sample Preparation: Employing a robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., amlodipine-d4) is highly recommended to compensate for matrix effects and variability in extraction recovery.

  • Chromatographic Optimization: Adjusting the mobile phase composition, gradient, and column chemistry can help separate amlodipine from co-eluting matrix components.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.

Q4: What are the recommended storage conditions for amlodipine in plasma samples?

A4: Amlodipine stability in plasma is crucial for reliable quantification. Studies have shown that amlodipine is generally stable under various storage conditions. It is common practice to store plasma samples at -20°C or -80°C for long-term storage. For short-term storage and during sample processing, keeping samples on ice or at refrigerated temperatures (2-8°C) is advisable. It is essential to perform and document stability studies, including freeze-thaw cycles, short-term room temperature stability, and long-term stability, as part of your method validation to ensure sample integrity.

Troubleshooting Guides

Guide 1: Troubleshooting Non-Linear Calibration Curves

This guide provides a systematic approach to identifying and resolving non-linearity in your amlodipine assay calibration curve.

Problem: The calibration curve for amlodipine does not meet the acceptance criteria for linearity (e.g., r² < 0.99).

G Troubleshooting Non-Linear Calibration Curves start Non-Linear Calibration Curve Observed check_high_conc Step 1: Examine High Concentration Points Do they deviate significantly? start->check_high_conc detector_saturation Potential Cause: Detector Saturation check_high_conc->detector_saturation Yes check_low_conc Step 2: Examine Low Concentration Points Do they deviate significantly? check_high_conc->check_low_conc No solution_saturation Solution: - Narrow the calibration range - Dilute high concentration samples detector_saturation->solution_saturation sensitivity_issue Potential Cause: Poor Sensitivity / High Background check_low_conc->sensitivity_issue Yes check_all_points Step 3: Examine All Points Is the deviation random or systematic? check_low_conc->check_all_points No solution_sensitivity Solution: - Optimize MS parameters - Improve sample clean-up sensitivity_issue->solution_sensitivity random_error Potential Cause: Random Error (e.g., pipetting) check_all_points->random_error Random systematic_error Potential Cause: Systematic Error check_all_points->systematic_error Systematic solution_random Solution: - Re-prepare standards and QCs - Review pipetting technique random_error->solution_random troubleshoot_systematic Troubleshoot Systematic Errors systematic_error->troubleshoot_systematic

Caption: A workflow for troubleshooting non-linear calibration curves.

Guide 2: Investigating Matrix Effects

This guide outlines steps to identify and mitigate the impact of matrix effects on your amlodipine assay.

Problem: Inconsistent results, poor accuracy, and non-linearity are observed, potentially due to matrix effects.

G Investigating and Mitigating Matrix Effects start Suspected Matrix Effects post_extraction_spike Step 1: Perform Post-Extraction Spike Experiment Compare response in matrix vs. neat solution start->post_extraction_spike matrix_effect_confirmed Matrix Effect Confirmed (Ion Suppression or Enhancement) post_extraction_spike->matrix_effect_confirmed Significant Difference no_matrix_effect No Significant Matrix Effect Investigate other causes post_extraction_spike->no_matrix_effect No Significant Difference mitigation_strategies Step 2: Implement Mitigation Strategies matrix_effect_confirmed->mitigation_strategies improve_cleanup Improve Sample Clean-up (e.g., switch to SPE) mitigation_strategies->improve_cleanup optimize_chromatography Optimize Chromatography (e.g., change gradient, column) mitigation_strategies->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard mitigation_strategies->use_is matrix_matched Use Matrix-Matched Calibrators mitigation_strategies->matrix_matched

Caption: A workflow for investigating and mitigating matrix effects.

Data Presentation

Table 1: Summary of Linearity Data from Validated Amlodipine Assays

Linearity RangeMethodMatrixCorrelation Coefficient (r²)Reference
0.2 - 15 ng/mLLC-MS/MSHuman Plasma≥ 0.99
0.1 - 20.0 µg·L⁻¹LC-MS/MSHuman PlasmaNot specified
0.05 - 10.01 ng/mLLC-MS/MSHuman Plasma> 0.998
0.05 - 12 ng/mLLC-MS/MSHuman PlasmaValidated
0.302 - 20.725 ng/mLLC-MS/MSHuman PlasmaNot specified
0.9375 - 120 ng/mLLC-MS/MSRat Plasma> 0.99
10 - 50 µg/mlRP-HPLCBulk and Tablet0.999
0.8 - 24 µg/mLHPLCDosage Forms> 0.999
10 - 75 µg mL-1RP-HPLCTablets0.999

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

This protocol describes a general procedure for preparing calibration standards and quality control (QC) samples for an amlodipine assay in human plasma.

Materials:

  • Amlodipine reference standard

  • Blank human plasma (with appropriate anticoagulant)

  • Methanol (or other suitable solvent) for stock solution

  • Calibrated pipettes and analytical balance

Procedure:

  • Primary Stock Solution: Accurately weigh a suitable amount of amlodipine reference standard and dissolve it in a known volume of methanol to prepare a primary stock solution (e.g., 1 mg/mL).

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with methanol or a suitable solvent mixture.

  • Calibration Standards: Spike appropriate volumes of the working stock solutions into blank human plasma to achieve the desired final concentrations for the calibration curve. A typical calibration curve consists of a blank (matrix without analyte or internal standard), a zero sample (matrix with internal standard), and 6-8 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate weighing of the reference standard than that used for the calibration standards.

Protocol 2: Liquid-Liquid Extraction (LLE) of Amlodipine from Human Plasma

This protocol provides a general method for extracting amlodipine from plasma samples.

Materials:

  • Plasma sample (calibration standard, QC, or unknown)

  • Internal standard working solution (e.g., amlodipine-d4)

  • Alkalizing agent (e.g., sodium hydroxide solution)

  • Extraction solvent (e.g., methyl tertiary butyl ether)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (typically the mobile phase)

Procedure:

  • Pipette a known volume of the plasma sample (e.g., 200 µL) into a clean tube.

  • Add the internal standard working solution.

  • Add the alkalizing agent and vortex briefly.

  • Add the extraction solvent, vortex vigorously for a set time (e.g., 5 minutes), and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a known volume of the reconstitution solution.

  • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

References

Managing long-term stability of (R)-Amlodipine-d4 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the long-term stability of (R)-Amlodipine-d4 stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as methanol, acetonitrile, ethanol, and DMSO.[1][2] Methanol and acetonitrile are commonly used for preparing stock solutions for analytical purposes.[1][2][3] For biological assays, DMSO is a common choice, but the final concentration in the assay should be carefully controlled to avoid solvent effects. Amlodipine is sparingly soluble in aqueous buffers; to prepare aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, accurately weigh the required amount of this compound powder and dissolve it in a suitable high-purity (e.g., HPLC-grade) solvent in a calibrated volumetric flask. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of the chosen solvent. Sonication can be used to ensure complete dissolution. Always use amber glass vials or light-protecting containers to prevent photodegradation.

Q3: What are the optimal storage conditions for long-term stability of this compound stock solutions?

A3: While specific long-term stability studies for this compound in various solvents are not extensively documented, based on the known stability of amlodipine and general best practices for dihydropyridine compounds, the following conditions are recommended:

  • Temperature: Store stock solutions at low temperatures, preferably at -20°C or below, to minimize degradation.

  • Light: Protect solutions from light at all times by using amber vials and storing them in the dark. Amlodipine is known to be susceptible to photodegradation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air, which can cause oxidative degradation.

Q4: What are the primary degradation pathways for this compound?

A4: The degradation pathways for this compound are expected to be identical to those of amlodipine. The main pathways are:

  • Hydrolysis: Degradation occurs under both acidic and basic conditions.

  • Oxidation: Amlodipine is sensitive to oxidative conditions. The dihydropyridine ring can be oxidized to form a pyridine derivative.

  • Photodegradation: Exposure to light, particularly UV light, can cause significant degradation.

Thermal degradation under dry heat is generally less pronounced compared to these other pathways.

Q5: How can I check my this compound stock solution for degradation?

A5: The most effective way to check for degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. When you run a sample of your stock solution, you should look for:

  • A decrease in the peak area of the main this compound peak compared to a freshly prepared standard.

  • The appearance of new peaks in the chromatogram, which correspond to degradation products. A validated stability-indicating method will ensure that these degradation peaks are well-separated from the main compound peak.

Troubleshooting Guide

Q1: I see extra peaks in my chromatogram that were not there before. What could be the cause?

A1: The appearance of new peaks usually indicates degradation of your this compound.

  • Check Storage Conditions: Confirm that the solution was stored protected from light and at the recommended low temperature. Improper storage is a common cause of degradation.

  • Review Solvent Quality: Ensure high-purity solvents were used. Impurities in the solvent could react with the compound.

  • Consider Contamination: The extra peaks could be from contamination of the sample, solvent, or HPLC system. A late-eluting peak from a previous injection can also appear as an extra peak in a subsequent run.

  • Analyze Degradation: The new peaks are likely degradation products. Refer to the known degradation pathways to hypothesize their identities.

Q2: The peak for this compound in my HPLC analysis is split or has a shoulder. What should I do?

A2: Peak splitting can have several causes related to either the analytical method or the column integrity.

  • Method-Related Issues:

    • Sample Solvent: If the solvent used to dissolve your sample is significantly stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks. Try dissolving the sample in the mobile phase.

    • Co-elution: The split peak might actually be two different compounds eluting very close together (e.g., a degradant). Try reducing the injection volume to see if the peaks resolve.

    • Mobile Phase pH: If the mobile phase pH is too close to the pKa of amlodipine (around 8.6), it can lead to poor peak shape. Ensure the mobile phase is adequately buffered.

  • Column-Related Issues:

    • Blocked Frit/Contamination: If all peaks in your chromatogram are split, the column inlet frit may be blocked or contaminated. Try back-flushing the column or, if that fails, replacing the frit or the column.

    • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.

Q3: The concentration of my stock solution appears to have decreased significantly over time. What happened?

A3: A decrease in concentration is typically due to degradation or physical loss.

  • Chemical Degradation: As discussed, this compound can degrade if not stored properly. Review your storage procedures (temperature, light protection).

  • Solvent Evaporation: If the container was not sealed tightly, solvent may have evaporated, which would paradoxically increase the concentration. However, if the cap was loose, it could also facilitate degradation through exposure to air and moisture.

  • Adsorption: Although less common with the recommended solvents, the compound could potentially adsorb to the surface of the storage container, especially at very low concentrations.

To confirm the cause, analyze the solution using a stability-indicating HPLC method to check for the presence of degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Amlodipine

This table summarizes results from various forced degradation studies on amlodipine, providing insight into its lability under stress conditions. The degradation behavior of this compound is expected to be similar.

Stress ConditionDurationPercent DegradationReference
0.1 M HCl (Acid Hydrolysis)8 hours~7.5%
0.1 M NaOH (Base Hydrolysis)8 hours~29.7%
30% H₂O₂ (Oxidation)8 hours~74.4%
Strong Acidic (e.g., 1N HCl at 80°C)3 hours~89.7%
Strong Basic (e.g., 1N NaOH at 80°C)3 hours~55.2%
Strong Oxidative (e.g., 30% H₂O₂ at 80°C)3 hours~19.8%
Heat (80°C)3 hoursNo significant degradation
Sunlight3 hoursNo significant degradation

Experimental Protocols

Detailed Protocol: Stability-Indicating HPLC-UV Method

This protocol describes a general-purpose, stability-indicating reversed-phase HPLC method suitable for assessing the purity and stability of this compound.

1. Equipment and Reagents:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Triethylamine

  • Purified water (18 MΩ·cm)

2. Mobile Phase Preparation:

  • Prepare a 0.05 M orthophosphoric acid buffer: Dissolve the appropriate amount of orthophosphoric acid in purified water.

  • Adjust the pH of the buffer to 3.0 using triethylamine.

  • The mobile phase consists of a mixture of the pH 3.0 buffer, methanol, and acetonitrile in a ratio of 50:35:15 (v/v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Buffer:Methanol:Acetonitrile (50:35:15, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 238 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution 1:10 with the mobile phase.

  • Sample Solution: Dilute the this compound stock solution to be tested with the mobile phase to achieve a similar final concentration as the working standard.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the working standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area and retention time < 2%).

  • Inject the sample solution.

  • Compare the chromatogram of the sample solution to the standard. The appearance of peaks at different retention times or a decrease in the main peak area indicates potential degradation.

Visualizations

G cluster_prep Solution Preparation cluster_analysis Stability Assessment (HPLC) weigh 1. Weigh this compound in an amber vial dissolve 2. Dissolve in high-purity solvent (e.g., Methanol) weigh->dissolve sonicate 3. Sonicate to ensure complete dissolution dissolve->sonicate store 4. Store at -20°C, protected from light sonicate->store prepare_sample 5. Prepare working sample from stock solution store->prepare_sample At T=0 and subsequent time points inject 6. Inject onto a stability- indicating HPLC system prepare_sample->inject analyze 7. Analyze chromatogram for degradation inject->analyze result_stable Stable analyze->result_stable Single, pure peak result_degraded Degraded analyze->result_degraded New peaks or decreased area

Caption: Workflow for preparing and assessing the stability of this compound stock solutions.

G cluster_conditions Stress Conditions cluster_products Degradation Products amlodipine This compound hydrolysis_prod Hydrolysis Products amlodipine->hydrolysis_prod oxidation_prod Pyridine Derivative (Oxidation Product) amlodipine->oxidation_prod photo_prod Photodegradation Products amlodipine->photo_prod acid Acid (H+) acid->hydrolysis_prod base Base (OH-) base->hydrolysis_prod oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->oxidation_prod light Light (UV/Visible) light->photo_prod

Caption: Major degradation pathways of Amlodipine under various stress conditions.

References

Validation & Comparative

The Gold Standard in Amlodipine Bioanalysis: A Comparative Guide to (R)-Amlodipine-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of bioanalytical methods for amlodipine, focusing on the performance of the deuterated internal standard, (R)-Amlodipine-d4, against commonly used non-deuterated alternatives. The selection of a suitable internal standard is paramount for compensating for variability during sample preparation and analysis, ultimately ensuring the integrity of pharmacokinetic and bioequivalence studies.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout the analytical process, from extraction to detection. This minimizes variability and leads to more accurate and precise results. However, the availability and cost of SIL standards can sometimes lead researchers to consider non-deuterated alternatives. This guide presents a data-driven comparison to aid in making an informed decision.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

The following tables summarize key validation parameters for bioanalytical methods of amlodipine using this compound and several non-deuterated internal standards. The data is compiled from various published studies and highlights the performance characteristics of each method.

Table 1: Comparison of Lower Limit of Quantification (LLOQ) and Linearity

Internal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Correlation Coefficient (r²)
This compound 0.10.1 - 10> 0.998
Gliclazide0.050.05 - 12> 0.99
Tizanidine0.770.77 - 50.98> 0.99
Desipramine0.050.05 - 20> 0.998

Table 2: Comparison of Accuracy and Precision

Internal StandardConcentration LevelAccuracy (%)Precision (%CV)
This compound LQC (0.3 ng/mL)98.74.5
MQC (4.0 ng/mL)101.23.2
HQC (8.0 ng/mL)99.52.8
GliclazideLQC (0.1 ng/mL)102.38.7
MQC (1.0 ng/mL)98.55.4
HQC (10.0 ng/mL)101.84.1
TizanidineLQC106.6 - 110.51.5 - 6.2 (Intra-day), 2.1 - 6.0 (Inter-day)
MQC""
HQC""
DesipramineLQCWithin ±15%< 15%
MQCWithin ±15%< 15%
HQCWithin ±15%< 15%

Table 3: Comparison of Recovery and Matrix Effect

Internal StandardRecovery (%)Matrix Effect (%)
This compound Consistent and reproducibleMinimal and compensated
Gliclazide85.2 - 92.4Not always specified
TizanidineNot specifiedNot specified
Desipramine~85Minimal ion suppression or enhancement

As the data illustrates, methods employing the deuterated internal standard, this compound, consistently demonstrate excellent accuracy and precision across the calibration range. While non-deuterated alternatives can provide acceptable results, they may exhibit greater variability in recovery and be more susceptible to matrix effects, which can impact the overall reliability of the method.

Experimental Protocols

A robust and well-documented experimental protocol is essential for the successful validation and implementation of any bioanalytical method. The following is a representative protocol for the quantification of amlodipine in human plasma using LC-MS/MS, based on established regulatory guidelines from the FDA and EMA.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (this compound or a non-deuterated alternative).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., Zorbax SB-C18, 50 x 4.6 mm, 3.5 µm)

  • Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate in 0.1% formic acid (e.g., 40:60 v/v)

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 10 µL

  • MS/MS System: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Amlodipine: m/z 409.1 -> 238.0

    • This compound: m/z 413.2 -> 238.0

    • Note: MRM transitions for non-deuterated internal standards will vary.

3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines, including the assessment of:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte and IS.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizing the Workflow

The following diagram illustrates the key steps in the bioanalytical method validation workflow.

Bioanalytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_Sample_Processing Sample Processing cluster_Analysis Analysis cluster_Validation Validation Prep_Standards Prepare Calibration Standards & QCs Spike_Samples Spike Plasma Samples with Analyte & IS Prep_Standards->Spike_Samples Prep_IS Prepare Internal Standard Solution Prep_IS->Spike_Samples Extraction Perform Liquid-Liquid or Solid-Phase Extraction Spike_Samples->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Selectivity Selectivity Data_Acquisition->Selectivity Linearity Linearity & Range Data_Acquisition->Linearity Accuracy_Precision Accuracy & Precision Data_Acquisition->Accuracy_Precision Recovery Recovery Data_Acquisition->Recovery Matrix_Effect Matrix Effect Data_Acquisition->Matrix_Effect Stability Stability Data_Acquisition->Stability

Bioanalytical Method Validation Workflow

A Comparative Guide to (R)-Amlodipine-d4 and (S)-Amlodipine-d4 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and clinical drug development, the precise quantification of drug enantiomers is paramount. Amlodipine, a widely prescribed calcium channel blocker for hypertension and angina, exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is the pharmacologically active form, exhibiting significantly greater therapeutic effects than its (R)-counterpart.[1][2] This stereoselectivity in action necessitates the development of bioanalytical methods capable of distinguishing and accurately measuring each enantiomer in biological matrices. The use of stable isotope-labeled internal standards is the gold standard for mitigating matrix effects and ensuring accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[3] This guide provides a detailed comparison of (R)-Amlodipine-d4 and (S)-Amlodipine-d4 for their use as internal standards in the bioanalysis of amlodipine enantiomers.

Performance Data Overview

The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. Ideally, the internal standard should co-elute with the analyte of interest and exhibit similar ionization characteristics to effectively compensate for variations during sample processing and analysis.[3] In the case of amlodipine enantiomers, the corresponding deuterated analogs, this compound and (S)-Amlodipine-d4, are the preferred choices.

The following table summarizes key performance metrics from validated LC-MS/MS methods utilizing these internal standards for the quantification of (R)-Amlodipine and (S)-Amlodipine in human plasma.

Performance MetricThis compound for (R)-Amlodipine(S)-Amlodipine-d4 for (S)-AmlodipineReference
Linearity Range 0.1 - 10 ng/mL0.1 - 10 ng/mL[4]
0.05 - 50 ng/mL0.05 - 50 ng/mL
Correlation Coefficient (r) >0.998>0.998
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.1 ng/mL
0.05 ng/mL0.05 ng/mL
Intra-day Precision (%CV) 1.4 - 4.4%2.5 - 9.2%
Inter-day Precision (%CV) 1.6 - 4.5%2.9 - 8.0%
Accuracy 99.3% at LLOQ103.4% at LLOQ
Extraction Recovery 94.14%92.23%
Matrix Effect No significant matrix effect observedNo significant matrix effect observed
Stability Stable under various conditions (bench-top, auto-sampler, freeze-thaw cycles)Stable under various conditions (bench-top, auto-sampler, freeze-thaw cycles)

Experimental Protocols

The successful application of this compound and (S)-Amlodipine-d4 as internal standards relies on optimized experimental conditions. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published methods.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of human plasma, add 5 µL of a working internal standard solution containing this compound and (S)-Amlodipine-d4. After vortexing, add 500 µL of 0.2% v/v ethanolamine in water and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analytes and internal standards with 1 mL of 0.1% formic acid in methanol.

  • Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 50°C and reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: Phenomenex Lux® 3 µm Cellulose-4 (150 x 2 mm) or Chiralcel OJ RH.

    • Mobile Phase: Isocratic elution with 0.05% ethanolamine in acetonitrile and isopropyl alcohol (96:4 v/v) or 0.2% ammonia-acetonitrile (20:80, v/v).

    • Flow Rate: 0.3 mL/min or 1 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • (R)-Amlodipine & (S)-Amlodipine: m/z 409.3 → 237.9.

      • This compound & (S)-Amlodipine-d4: m/z 413.3 → 237.9.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the biological context, the following diagrams illustrate the analytical workflow and the signaling pathway of amlodipine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike with (R)- and (S)-Amlodipine-d4 plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_reconstitute Evaporation and Reconstitution elute->dry_reconstitute lc Chiral LC Separation dry_reconstitute->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification of (R)- and (S)-Amlodipine ms->quant

Caption: Bioanalytical workflow for amlodipine enantiomers.

amlodipine_pathway cluster_cell Vascular Smooth Muscle Cell ca_channel L-type Calcium Channel ca_ion Ca²⁺ ca_channel->ca_ion influx inhibited calmodulin Calmodulin ca_ion->calmodulin mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck activates contraction Muscle Contraction mlck->contraction phosphorylates myosin, leading to vasodilation Vasodilation contraction->vasodilation is reduced, resulting in s_amlodipine (S)-Amlodipine s_amlodipine->ca_channel blocks

References

Cross-validation of amlodipine assays between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina. Accurate and reproducible measurement of amlodipine in pharmaceutical formulations and biological matrices is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document summarizes the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assays, drawing upon data from various validation studies to facilitate inter-laboratory comparisons and support the selection of appropriate analytical methodologies.

Comparative Performance of Amlodipine Assays

The selection of an analytical method for amlodipine quantification is often a trade-off between the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While direct cross-validation studies between laboratories are not abundant in published literature, a comparison of the performance characteristics from individual validation reports provides valuable insights into the expected reproducibility and accuracy of these methods.

The following tables summarize the quantitative performance of HPLC-UV and LC-MS/MS methods for amlodipine analysis as reported in several studies. These tables are designed to offer a comparative overview that can guide laboratories in their own validation and cross-validation efforts.

Table 1: Performance Characteristics of HPLC-UV Methods for Amlodipine Quantification

Parameter Study 1 Study 2 Study 3
Linearity Range35.71-71.42 µg/mL[1]80-120 µg/mL50% to 150% of test concentration[2]
Accuracy (% Recovery)89.69-100.65%[1]98-102%[3]100.29%[2]
Precision (%RSD)< 2% (Intra-day & Inter-day)< 1%0.33% (System), 0.34% (Method), 0.17% (Intermediate)
Limit of Detection (LOD)Not ReportedNot ReportedNot Reported
Limit of Quantification (LOQ)Not ReportedNot ReportedNot Reported
Reference Jain et al.Patel et al.Islam et al.

Table 2: Performance Characteristics of LC-MS/MS Methods for Amlodipine Quantification

Parameter Study 1 Study 2
Linearity Range0.02–20.0 ng/mLNot Reported
Accuracy (% Nominal Conc.)96.9%–102.3%Not Reported
Precision (% CV)1.30% to 5.56% (Intra- & Inter-batch)Not Reported
Limit of Detection (LOD)Not ReportedNot Reported
Limit of Quantification (LOQ)0.02 ng/mLNot Reported
Reference Shah et al.Not Reported

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results across different laboratories. Below are generalized methodologies for the two most common analytical techniques for amlodipine quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of amlodipine in pharmaceutical dosage forms due to its robustness and cost-effectiveness.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve amlodipine besylate reference standard in a suitable solvent, typically methanol or a mixture of the mobile phase, to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range.

  • Sample Preparation (Tablets): Weigh and finely powder a number of tablets. An accurately weighed portion of the powder, equivalent to a specific amount of amlodipine, is then dissolved in the solvent, sonicated to ensure complete dissolution, and filtered to remove excipients.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly employed.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and organic solvents like acetonitrile and methanol is typical. The pH of the buffer is adjusted to optimize peak shape and retention.

  • Flow Rate: A constant flow rate, usually around 1.0 mL/min, is maintained.

  • Detection: UV detection is performed at a wavelength where amlodipine exhibits maximum absorbance, generally around 237-240 nm.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area of the standard solutions against their corresponding concentrations.

  • The concentration of amlodipine in the sample solutions is determined by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying low concentrations of amlodipine in biological matrices such as plasma, owing to its high sensitivity and selectivity.

1. Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method, but often at much lower concentrations.

  • Sample Preparation (Plasma): This typically involves protein precipitation to remove macromolecules. An organic solvent like acetonitrile is added to the plasma sample, which is then vortexed and centrifuged. The clear supernatant is collected for analysis. Alternatively, liquid-liquid extraction or solid-phase extraction can be used for cleaner samples.

  • Internal Standard: An isotopically labeled analog of amlodipine (e.g., amlodipine-d4) is often added to the samples and standards to correct for matrix effects and variations in extraction recovery and instrument response.

2. Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: A C18 column is commonly used for separation. The mobile phase is typically a gradient of an aqueous solution with a modifier (e.g., ammonium formate or formic acid) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for amlodipine and its internal standard are monitored to ensure high selectivity.

3. Data Analysis:

  • The ratio of the peak area of amlodipine to the peak area of the internal standard is plotted against the concentration of the calibration standards to generate a calibration curve.

  • The concentration of amlodipine in the unknown samples is calculated from this curve.

Visualizing the Cross-Validation Workflow and Method Comparison

To facilitate a clearer understanding of the processes and comparisons discussed, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_reporting Reporting Phase p1 Define Study Objectives p2 Select Participating Laboratories p1->p2 p3 Develop Standardized Protocol p2->p3 p4 Prepare and Distribute Samples p3->p4 e1 Lab A: Sample Analysis p4->e1 e2 Lab B: Sample Analysis p4->e2 e3 Lab C: Sample Analysis p4->e3 a1 Collect Results from All Labs e1->a1 e2->a1 e3->a1 a2 Statistical Analysis (e.g., ANOVA) a1->a2 a3 Assess Inter-Laboratory Variability a2->a3 r1 Summarize Findings a3->r1 r2 Publish Comparison Guide r1->r2

Workflow for a cross-laboratory validation study.

AssayComparison cluster_methods Analytical Methods cluster_performance Performance Parameters m1 HPLC-UV p3 Lower Cost m1->p3 p4 Wider Applicability (Pharma) m1->p4 m2 LC-MS/MS p1 High Sensitivity m2->p1 p2 High Specificity m2->p2 p5 Ideal for Biological Samples m2->p5

Comparison of key features of HPLC-UV and LC-MS/MS.

References

A Comparative Guide to Amlodipine Quantification: Accuracy and Precision Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of amlodipine, a widely prescribed calcium channel blocker, is paramount in clinical research, bioequivalence studies, and pharmaceutical quality control. This guide provides a comparative analysis of common analytical methods for amlodipine quantification, focusing on their accuracy and precision. Experimental data from various studies are summarized to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The two most prevalent techniques for amlodipine quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While both methods are robust, they differ in sensitivity, selectivity, and complexity.

ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.A high-pressure version of LC-MS/MS offering faster analysis and better resolution.
Lower Limit of Quantification (LLOQ) 0.02 µg/mL - 0.08 µg/mL[1]0.05 ng/mL - 0.302 ng/mL[2][3][4]~0.1 ng/mL[5]
Intra-day Precision (%RSD) 0.025%1.4% - 4.4%<15%
Inter-day Precision (%RSD) 0.022%1.6% - 4.5%<15%
Accuracy (% Recovery) 99.55% - 104.7%99.3% - 103.4%Within 85-115% of nominal values
Linearity Range 0.5 - 8 µg/mL0.05 - 20 ng/mL0.1 - 20.0 µg/L
Selectivity Good, but may be susceptible to interference from co-eluting compounds.Excellent, highly selective due to specific mass transitions.Excellent, with high specificity.
Run Time ~2.6 - 10 minutes~2.2 - 7 minutesShorter than conventional LC-MS/MS.

Experimental Workflows and Signaling Pathways

The general workflow for amlodipine quantification from biological matrices involves sample preparation, chromatographic separation, and detection.

Amlodipine Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing start Biological Sample (e.g., Plasma) extraction Extraction (LLE or SPE) start->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution chromatography Chromatographic Separation (HPLC/UPLC) reconstitution->chromatography detection Detection (UV or MS/MS) chromatography->detection quantification Quantification detection->quantification end Results quantification->end

General workflow for amlodipine quantification.

Detailed Experimental Protocols

Below are representative protocols for HPLC-UV and LC-MS/MS methods for amlodipine quantification.

HPLC-UV Method for Amlodipine in Tablets

This method is suitable for the determination of amlodipine in pharmaceutical dosage forms.

  • Chromatographic Conditions :

    • Column : WATERS C18 column (250 mm × 4.6 mm, 5µm).

    • Mobile Phase : A mixture of acetonitrile, 70mM potassium dihydrogen orthophosphate buffer, and methanol in a ratio of 15:30:55 (v/v/v), with the pH adjusted to 3.0 using orthophosphoric acid.

    • Flow Rate : 1.0 ml/min.

    • Detection : UV detection at 240 nm.

    • Retention Time : Approximately 2.60 minutes.

  • Sample Preparation :

    • Weigh and powder twenty tablets.

    • Accurately weigh a portion of the powder equivalent to 5 mg of amlodipine and transfer it to a 100 ml volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution before injection.

LC-MS/MS Method for Amlodipine in Human Plasma

This highly sensitive and selective method is ideal for pharmacokinetic and bioequivalence studies.

  • Chromatographic Conditions :

    • Column : Luna C18 (2) 100A (150 × 4.6 mm, 5 μm).

    • Mobile Phase : Acetonitrile and 5 mM ammonium formate buffer (80:20, v/v).

    • Flow Rate : 0.8 mL/min.

    • Internal Standard : Amlodipine-d4.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Detection : Multiple Reaction Monitoring (MRM).

    • Transitions : For amlodipine, m/z 409.17 > 238.19 and 409.17 > 294.09. For the internal standard (amlodipine-d4), specific transitions would be monitored.

  • Sample Preparation (Solid-Phase Extraction - SPE) :

    • Condition an SPE cartridge with methanol followed by water.

    • Load the plasma sample (to which the internal standard has been added) onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

Conclusion

The choice between HPLC-UV and LC-MS/MS for amlodipine quantification depends on the specific requirements of the study. For routine quality control of pharmaceutical formulations where concentrations are high, HPLC-UV offers a simple, cost-effective, and reliable solution with excellent accuracy and precision. For bioanalytical applications such as pharmacokinetic studies, where low detection limits and high selectivity are crucial, LC-MS/MS is the method of choice. The development of UPLC-MS/MS further enhances throughput with shorter run times while maintaining high sensitivity and selectivity. Researchers should carefully consider the validation parameters of each method to ensure the data generated is accurate, precise, and fit for its intended purpose.

References

A Comparative Guide to Incurred Sample Reanalysis in Amlodipine Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Incurred Sample Reanalysis (ISR) as a critical component of bioequivalence studies for amlodipine, a widely prescribed calcium channel blocker. It details the regulatory expectations, experimental protocols, and data presentation for ensuring the reliability and reproducibility of bioanalytical data.

Introduction to Incurred Sample Reanalysis

Incurred Sample Reanalysis is a mandatory procedure in bioequivalence studies, designed to verify the reproducibility of a validated bioanalytical method using actual study samples from subjects.[1][2][3] Unlike quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a clean matrix, incurred samples reflect the true physiological environment, including the presence of metabolites, protein binding, and other endogenous components that could potentially interfere with the assay.[4] Therefore, ISR serves as a crucial in-study validation to ensure the bioanalytical method is robust and provides consistent results throughout the sample analysis.

For amlodipine bioequivalence studies, which are pivotal for the approval of generic formulations, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require ISR to be performed.[5] The primary objective is to confirm that the precision and accuracy of the bioanalytical method observed during pre-study validation holds true for the analysis of incurred samples obtained from clinical trial participants.

Regulatory Framework and Acceptance Criteria

The acceptance criteria for ISR in bioequivalence studies are well-established and harmonized across major regulatory guidelines. For small molecules like amlodipine, the concentration of the reanalyzed sample must be within ±20% of the original measurement for at least two-thirds (67%) of the samples.

A summary of the key regulatory requirements for ISR is presented in the table below.

ParameterRequirement
Studies Requiring ISR All pivotal bioequivalence and pharmacokinetic (PK) studies.
Number of Samples Up to 10% of the total number of study samples.
Sample Selection Samples should be selected from around the maximum plasma concentration (Cmax) and from the elimination phase of the pharmacokinetic profile.
Acceptance Criteria At least 67% of the reanalyzed samples must have a percentage difference within ±20% of the mean of the original and repeat results.
Investigation Trigger An investigation is required if the overall ISR assessment fails to meet the acceptance criteria.

Experimental Protocol: Amlodipine Bioanalysis and ISR

The following protocol outlines a typical bioanalytical method for the quantification of amlodipine in human plasma, followed by the procedure for conducting Incurred Sample Reanalysis.

Bioanalytical Method for Amlodipine Quantification (LC-MS/MS)

This section describes a common and sensitive method for measuring amlodipine concentrations in plasma.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette a 300 µL aliquot of the plasma sample into a clean tube.

    • Add an internal standard (e.g., amlodipine-d4) to each sample, except for the blank plasma.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new set of tubes and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reverse-phase column (e.g., Thermo beta-basic C18, 100x4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an acidic buffer (e.g., dibasic phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 55:45 v/v).

    • Flow Rate: 1 mL/min.

    • MS/MS Detector: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for amlodipine (e.g., m/z 409.10 → 238.00) and the internal standard.

Incurred Sample Reanalysis (ISR) Procedure
  • Sample Selection: After the initial analysis of all study samples, select up to 10% of the samples for reanalysis. The selection should include samples near Cmax and in the elimination phase from multiple subjects.

  • Reanalysis: On a different day, reanalyze the selected incurred samples in a separate analytical run.

  • Data Evaluation: Calculate the percentage difference between the initial concentration and the reanalyzed concentration for each sample using the following formula:

    % Difference = ((Reanalyzed Value - Original Value) / Mean of the two values) * 100

  • Acceptance Assessment: Determine the number of samples for which the percentage difference is within ±20%. This number should be at least 67% of the total number of reanalyzed samples.

Data Presentation for Amlodipine ISR

Sample IDSubject IDTime Point (h)Original Concentration (ng/mL)Reanalyzed Concentration (ng/mL)Mean Concentration (ng/mL)% DifferenceWithin ±20%?
BE-001016.05.825.955.892.21Yes
BE-0020124.03.153.013.08-4.55Yes
BE-003028.06.216.506.364.56Yes
BE-0040248.02.052.252.159.30Yes
BE-005036.05.506.105.8010.34Yes
BE-0060336.02.802.552.68-9.33Yes
BE-007044.04.985.205.094.32Yes
BE-0080424.03.503.753.636.90Yes
BE-009058.06.805.906.35-14.17Yes
BE-0100572.01.501.851.6820.83No
Overall Results 9 out of 10 90%

Visualizing the ISR Workflow

The following diagram illustrates the logical flow of the Incurred Sample Reanalysis process within a bioequivalence study.

ISR_Workflow cluster_study Bioequivalence Study cluster_outcome Outcome cluster_action Action Initial_Analysis Initial Bioanalysis of All Study Samples Sample_Selection Select up to 10% of Samples for ISR (Cmax and Elimination Phase) Initial_Analysis->Sample_Selection Reanalysis Reanalyze Selected Samples in a Separate Run Sample_Selection->Reanalysis Data_Comparison Calculate % Difference for Each Sample Pair Reanalysis->Data_Comparison Acceptance_Check Assess if ≥67% of Samples are within ±20% Difference Data_Comparison->Acceptance_Check Pass ISR Passes Acceptance_Check->Pass Yes Fail ISR Fails Acceptance_Check->Fail No Report_Results Report Results in Study Report Pass->Report_Results Investigate Halt Analysis and Conduct Investigation Fail->Investigate Modify_Method Modify and Revalidate Bioanalytical Method Investigate->Modify_Method Repeat_Analysis Repeat Sample Analysis with New Method Modify_Method->Repeat_Analysis

References

A Comparative Guide to Deuterated Internal Standards for Amlodipine Analysis: The Case for (R)-Amlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of chiral drugs such as amlodipine, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of (R)-Amlodipine-d4 and other deuterated standards for the quantification of amlodipine, with a focus on enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable internal standard for their studies.

Amlodipine, a calcium channel blocker, is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the pharmacologically active form.[1] Due to the different pharmacokinetic and pharmacodynamic properties of the enantiomers, regulatory guidelines often require their individual quantification.[2] The use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated analogs, is the gold standard in LC-MS/MS bioanalysis as they closely mimic the analyte's behavior during sample preparation and analysis.[3]

The Rationale for an Enantiomer-Specific Deuterated Standard

For chiral bioanalysis, the ideal internal standard is the stable isotope-labeled counterpart of the specific enantiomer being quantified. While a racemic deuterated standard (Amlodipine-d4) might seem like a cost-effective option, the use of an enantiomer-specific standard like this compound for the analysis of (R)-amlodipine and (S)-Amlodipine-d4 for (S)-amlodipine is strongly recommended for the following reasons:

  • Improved Accuracy and Precision: An enantiomer-specific deuterated internal standard co-elutes perfectly with its corresponding analyte enantiomer in a chiral chromatographic system.[1][2] This ensures the most effective compensation for matrix effects, which are a primary source of variability and inaccuracy in LC-MS/MS assays.

  • Avoidance of Chromatographic Shift Issues: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to the kinetic isotope effect. When using a racemic deuterated standard for the analysis of individual enantiomers, this could lead to differential chromatographic separation between each analyte enantiomer and its corresponding deuterated enantiomer within the racemic standard. This can compromise the ability of the internal standard to effectively correct for variations.

  • Stereochemical Integrity: Using an enantiomer-specific standard ensures that any potential (though unlikely in the case of amlodipine) in-source racemization or stereochemical conversion during sample processing would be more accurately tracked.

Performance Data of Enantioselective Amlodipine Analysis

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of (R)- and (S)-amlodipine in human plasma using this compound and (S)-Amlodipine-d4 as internal standards.

Table 1: Method Validation Parameters
Parameter(R)-Amlodipine(S)-Amlodipine
Linearity Range 0.050 - 50 ng/mL0.050 - 50 ng/mL
Correlation Coefficient (r) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.050 ng/mL0.050 ng/mL
Intra-run Precision (%CV) ≤ 5.5%≤ 4.9%
Inter-run Precision (%CV) ≤ 6.2%≤ 5.8%
Intra-run Accuracy (%Bias) -4.2% to 3.8%-3.4% to 2.6%
Inter-run Accuracy (%Bias) -2.5% to 1.9%-1.7% to 1.1%
Table 2: Recovery and Matrix Effect
Parameter(R)-Amlodipine(S)-Amlodipine
Extraction Recovery 94.14%92.23%
IS-Normalized Matrix Factor (%CV) ≤ 3.5%≤ 4.1%

The data demonstrates that the use of enantiomer-specific deuterated internal standards allows for the development of a highly sensitive, precise, and accurate method for the quantification of amlodipine enantiomers. The low coefficient of variation for the IS-normalized matrix factor indicates effective compensation for matrix effects.

Experimental Protocols

Below is a detailed methodology for a typical enantioselective LC-MS/MS analysis of amlodipine in human plasma.

Sample Preparation (Solid Phase Extraction)
  • To 100 µL of human plasma, add 5 µL of a working internal standard solution containing this compound and (S)-Amlodipine-d4.

  • Add 500 µL of 0.2% v/v ethanolamine in water and vortex.

  • Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Lux® 3 µm Cellulose-4, 150 x 2.0 mm

  • Mobile Phase: 0.05% Ethanolamine in 95:5 (v/v) Acetonitrile:Water

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: SCIEX QTRAP® 4500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • MRM Transitions:

    • (R)- & (S)-Amlodipine: m/z 409.3 → 237.9

    • (R)- & (S)-Amlodipine-d4: m/z 413.3 → 238.0

Visualizing Workflows and Pathways

Amlodipine's Mechanism of Action

Amlodipine is a dihydropyridine calcium channel blocker that inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This leads to vasodilation and a reduction in blood pressure.

Amlodipine_Pathway Amlodipine (S)-Amlodipine L_type_Ca_Channel L-type Calcium Channels (Vascular Smooth Muscle) Amlodipine->L_type_Ca_Channel blocks Ca_Influx Calcium Ion Influx Amlodipine->Ca_Influx inhibits Contraction Muscle Contraction Ca_Influx->Contraction leads to Vasodilation Vasodilation Ca_Influx->Vasodilation reduction leads to BP Decreased Blood Pressure Vasodilation->BP

Figure 1. Simplified signaling pathway of (S)-Amlodipine.

Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of amlodipine enantiomers in a biological matrix using an enantiomer-specific deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound & (S)-Amlodipine-d4 Plasma->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution & Reconstitution SPE->Elute LC Chiral LC Separation Elute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Figure 2. Experimental workflow for amlodipine enantiomer analysis.

Conclusion

The selection of an appropriate internal standard is a critical decision in regulated bioanalysis. For the enantioselective quantification of amlodipine, the use of enantiomer-specific deuterated internal standards, such as this compound for (R)-amlodipine and (S)-Amlodipine-d4 for (S)-amlodipine, is the superior choice. This approach ensures the highest level of accuracy and precision by effectively compensating for matrix effects and potential chromatographic shifts. The experimental data and protocols provided in this guide demonstrate the successful application of this strategy, enabling robust and reliable bioanalytical methods for pharmacokinetic and clinical studies.

References

Navigating the Isotopic Landscape: A Comparative Guide to (R)-Amlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and development, the quality of stable isotope-labeled internal standards is paramount for accurate bioanalytical and metabolic studies. This guide provides a detailed comparison of (R)-Amlodipine-d4, a deuterated form of the R-enantiomer of Amlodipine, against its non-deuterated counterpart and other available deuterated amlodipine standards. The information presented herein is based on commercially available data and established analytical methodologies to assist researchers in making informed decisions for their analytical needs.

Certificate of Analysis and Isotopic Purity: A Comparative Overview

The Certificate of Analysis (CoA) is the definitive document outlining the purity and identity of a reference standard. For a deuterated standard like this compound, both chemical purity and isotopic purity are critical parameters. Chemical purity refers to the percentage of the compound of interest, while isotopic purity details the extent of deuterium incorporation and the distribution of different isotopic species (isotopologues).

Below is a comparative summary of specifications for this compound, the general Amlodipine-d4 standard, and the non-deuterated (R)-Amlodipine.

ParameterThis compoundAmlodipine-d4(R)-Amlodipine
CAS Number 1346616-97-41185246-14-3103129-81-3
Molecular Formula C₂₀H₂₁D₄ClN₂O₅C₂₀H₂₁D₄ClN₂O₅C₂₀H₂₅ClN₂O₅
Molecular Weight 412.90412.90408.88
Chemical Purity 99.85% (by HPLC)[1]98.46%[2]≥98%
Isotopic Enrichment Data Not Available99.7%[2]Not Applicable
d₀ Content Data Not Available0.02%[2]Not Applicable

Note: The data for this compound is based on supplier specifications, as a complete Certificate of Analysis with isotopic purity was not publicly available. The data for Amlodipine-d4 is from a specific batch and may vary between suppliers and lots.

Experimental Protocols for Purity Assessment

The determination of chemical and isotopic purity of deuterated standards involves a combination of chromatographic and spectrometric techniques.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds by separating the main component from any impurities.

A typical HPLC method for Amlodipine analysis involves:

  • Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), often in a gradient or isocratic elution.

  • Detection: UV detection at a wavelength where amlodipine exhibits strong absorbance, typically around 237-239 nm.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Isotopic Purity Determination by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the isotopic enrichment and distribution in a deuterated compound.

A general workflow for LC-MS/MS analysis includes:

  • Chromatographic Separation: An HPLC or UHPLC system is used to separate the analyte of interest from any potential interferences.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for amlodipine.

  • Mass Analysis: A high-resolution mass spectrometer (such as a time-of-flight or Orbitrap analyzer) is used to resolve the different isotopologues (d₀ to d₄).

  • Data Analysis: The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum. The isotopic enrichment is calculated as the percentage of the deuterated species (d₁-d₄) relative to the total of all species (d₀-d₄).

Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of reference standards without the need for a specific reference standard of the same compound.

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard with a known purity, the absolute purity of the analyte can be determined.

  • ¹H NMR: Can be used to confirm the chemical structure and identify impurities. The absence of signals in the region where the deuterated protons would appear can provide evidence of high isotopic incorporation.

  • ²H NMR: Directly observes the deuterium nuclei, providing information about the location and extent of deuteration.

Visualizing the Analytical Workflow and Product Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Analytical_Workflow cluster_Purity_Assessment Purity Assessment Workflow start Sample of This compound hplc HPLC Analysis start->hplc lcms LC-MS/MS Analysis start->lcms qnmr qNMR Analysis start->qnmr chem_purity Chemical Purity (e.g., >99%) hplc->chem_purity iso_purity Isotopic Purity (Enrichment & d₀) lcms->iso_purity struc_confirm Structural Confirmation & Absolute Purity qnmr->struc_confirm

Analytical workflow for purity assessment.

Product_Comparison cluster_products Product Comparison r_aml_d4 This compound (Target Standard) r_aml (R)-Amlodipine (Non-deuterated) r_aml_d4->r_aml Baseline for biological activity s_aml_d4 (S)-Amlodipine-d4 (Enantiomeric Alternative) r_aml_d4->s_aml_d4 Stereochemical purity comparison rac_aml_d4 Amlodipine-d4 (Racemic) (Stereoisomeric Alternative) r_aml_d4->rac_aml_d4 Isotopic purity comparison

Logical comparison of related standards.

Conclusion and Recommendations

This compound is a critical tool for researchers conducting pharmacokinetic and metabolic studies of the active (R)-enantiomer of amlodipine. While supplier specifications provide a preliminary indication of quality, a comprehensive Certificate of Analysis detailing both high chemical purity (typically >98%) and high isotopic enrichment (ideally >99 atom % D) with minimal d₀ content is essential for ensuring the reliability of experimental data.

When selecting a deuterated standard, researchers should:

  • Request a Lot-Specific Certificate of Analysis: Always obtain the CoA for the specific batch being purchased to review the chemical and isotopic purity data.

  • Evaluate the Isotopic Distribution: Pay close attention to the percentage of the d₀ species, as a high d₀ content can interfere with the quantification of the non-labeled analyte at low concentrations.

  • Consider the Analytical Method: Understand the methods used to determine purity and ensure they are appropriate and validated.

By carefully evaluating the quality of this compound and understanding its analytical characterization, researchers can enhance the accuracy and precision of their studies, ultimately contributing to the robust development of new pharmaceuticals.

References

Inter-day and intra-day precision for amlodipine enantiomer analysis

Author: BenchChem Technical Support Team. Date: November 2025

The stereoselective analysis of amlodipine enantiomers is critical for pharmacokinetic studies and the quality control of pharmaceutical formulations, given that the (S)-enantiomer is the pharmacologically active form. This guide provides a comparative overview of the inter-day and intra-day precision of various analytical methods for the quantification of amlodipine enantiomers, supported by experimental data from published studies.

Precision Data Overview

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision (repeatability) is assessed by analyzing samples on the same day, while inter-day precision (intermediate precision) is evaluated over a longer period, such as on different days.

Below is a summary of the inter-day and intra-day precision for different analytical techniques used for the chiral separation of amlodipine.

MethodMatrixAnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
LC-MS/MS Human Plasma(R)-Amlodipine0.050 (LLOQ)6.00Not explicitly stated for LLOQ, but part of 18 runs over 3 batches[1]
0.150 (LQC)4.106.10[2]
20.000 (MQC)2.503.30[2]
40.000 (HQC)2.002.60[2]
(S)-Amlodipine0.050 (LLOQ)4.80Not explicitly stated for LLOQ, but part of 18 runs over 3 batches[1]
0.150 (LQC)3.505.20
20.000 (MQC)2.102.90
40.000 (HQC)1.802.40
LC-MS/MS Human PlasmaR-Amlodipine & S-Amlodipine0.1 - 10Met acceptance criteriaMet acceptance criteria
HPLC Pharmaceutical Tablets(S)-Amlodipine10 - 500 (µg/mL)< 2% (RSD)< 2% (RSD)
Capillary Electrophoresis Pharmaceutical PreparationsR-Amlodipine & S-AmlodipineNot SpecifiedValidatedValidated

Experimental Methodologies

A detailed experimental protocol is crucial for the reproducibility of results. Below are representative protocols for the methods cited.

1. LC-MS/MS Method for Amlodipine Enantiomers in Human Plasma

  • Sample Preparation (Solid Phase Extraction):

    • Condition a Strata™-X 33 µm Polymeric Reversed Phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 100 µL of spiked human plasma, add 5 µL of internal standard working solution (R-Amlodipine-d4 and S-Amlodipine-d4).

    • Add 500 µL of 0.2% v/v ethanolamine in water to the sample and vortex.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Dry the cartridge for 5-10 minutes under vacuum.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: SCIEX ExionLC™ AD

    • Column: Phenomenex Lux® 3 µm Cellulose-4, 150 x 2 mm

    • Mobile Phase: 0.05% Ethanolamine in Acetonitrile and Isopropyl Alcohol (96:4 v/v)

    • Flow Rate: 0.3 mL/min

    • Mode: Isocratic elution

    • Total Run Time: 7 minutes

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: SCIEX QTRAP® 4500

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • (R)- and (S)-Amlodipine: 409.3/237.9

      • (R)- and (S)-Amlodipine-d4: 413.3/237.9

    • Source Temperature: 300°C

    • Spray Voltage: 5500 V

2. HPLC Method for Amlodipine Enantiomers in Pharmaceutical Tablets

  • Sample Preparation:

    • Prepare a stock solution of the amlodipine racemate.

    • Further dilute with the mobile phase to achieve the desired concentration.

  • Chromatographic Conditions:

    • Column: WondaSil C18 (achiral)

    • Mobile Phase: Methanol-water (45:55 v/v, pH 2.5) containing 7.5 mmol L−1 sulfobutylether-β-cyclodextrin (SBE-β-CD) and 0.3 mmol L−1 polyethylene glycol-20000 (PEG-20M) as dual chiral mobile phase additives.

    • Run Time: Within 16 minutes.

3. Capillary Electrophoresis Method for Amlodipine Enantiomers

  • Sample Preparation:

    • Dissolve the sample in the background electrolyte (BGE).

  • Electrophoretic Conditions:

    • Instrument: Capillary Electrophoresis system

    • Capillary: Fused silica

    • Background Electrolyte (BGE): 25 mM phosphate buffer (pH = 9.0) containing 15 mM carboximethyl-β-CD (CM-β-CD) as a chiral selector.

    • Voltage: +25 kV

    • Temperature: 15 °C

    • Injection: 30 mbar for 1 second

    • Detection: UV at 230 nm

    • Run Time: Approximately 5 minutes

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the analysis of amlodipine enantiomers, from sample reception to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_processing Data Processing & Reporting SampleReception Sample Reception (Plasma/Tablets) InternalStandard Internal Standard Spiking (for quantitative analysis) SampleReception->InternalStandard Extraction Extraction (SPE, LLE, or Dilution) InternalStandard->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection into Chromatographic System Reconstitution->Injection Separation Chiral Separation (e.g., HPLC, CE) Injection->Separation Detection Detection (e.g., MS/MS, UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Precision Calculation Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A generalized workflow for the chiral analysis of amlodipine enantiomers.

Alternative Methods and Comparisons

Besides the widely used LC-MS/MS and HPLC methods, Capillary Electrophoresis (CE) presents a viable alternative for the chiral separation of amlodipine.

  • LC-MS/MS: This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the drug are present in complex matrices like plasma. The use of a chiral stationary phase is common for achieving separation. The precision is generally very high, with %CV values often below 5%.

  • HPLC with Chiral Mobile Phase Additives: This approach provides a cost-effective alternative to expensive chiral columns. By using an achiral stationary phase and adding chiral selectors to the mobile phase, enantiomeric separation can be achieved. While it may have a slightly longer run time compared to some LC-MS/MS methods, its precision is excellent for the analysis of pharmaceutical dosage forms.

  • Capillary Electrophoresis (CE): CE is known for its high separation efficiency, short analysis time, and low consumption of samples and reagents. The use of cyclodextrins as chiral selectors in the background electrolyte is a common strategy for separating amlodipine enantiomers. This method is particularly useful for the quality control of pharmaceutical preparations.

References

A Comparative Guide to Bioanalytical Method Validation: Adhering to Regulatory Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development, the accurate quantification of drugs and their metabolites in biological matrices is paramount. This process, known as bioanalytical method validation, is rigorously governed by regulatory bodies to ensure the reliability and quality of data used in pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides a comparative overview of key validation parameters, offering insights into best practices and adherence to the harmonized International Council for Harmonisation (ICH) M10 guideline, which is now the global standard, largely superseding previous individual FDA and EMA guidelines.[1][2][3]

This guide will utilize a hypothetical scenario to compare two common analytical techniques for the quantification of a fictional new chemical entity, 'DrugX,' in human plasma: the well-established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a novel, rapid microsampling-based technology, 'RapidQuant'.

Data Presentation: A Comparative Analysis

The following table summarizes the hypothetical validation results for the quantification of DrugX in human plasma using LC-MS/MS and the novel RapidQuant technology. The acceptance criteria are based on the ICH M10 guideline.

Validation ParameterICH M10 Acceptance CriteriaMethod 1: LC-MS/MSMethod 2: RapidQuant
Accuracy Mean value should be within ±15% of the nominal value (±20% at LLOQ)[4]Within ±10%Within ±12%
Precision (CV%) Should not exceed 15% (20% at LLOQ)[4]≤ 8%≤ 10%
Selectivity No significant interfering peaks at the retention time of the analyte and ISNo interference observedNo interference observed
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the response of the blank0.1 ng/mL0.5 ng/mL
Matrix Effect CV of the IS-normalized matrix factor should not be >15%8%12%
Stability (Freeze-Thaw, 24h Bench-Top, 30-day Long-Term) Mean concentrations within ±15% of nominal valuesPassedPassed

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are the protocols for key validation experiments.

Protocol 1: Accuracy and Precision Determination (LC-MS/MS Method)

Objective: To determine the intra- and inter-day accuracy and precision of the LC-MS/MS method for DrugX in human plasma.

Materials:

  • Blank human plasma (at least 6 different lots)

  • DrugX reference standard

  • Internal Standard (IS) reference standard (e.g., deuterated DrugX)

  • LC-MS/MS system

  • Standard laboratory equipment (pipettes, centrifuges, etc.)

Procedure:

  • Preparation of Quality Control (QC) Samples:

    • Prepare stock solutions of DrugX and IS in a suitable organic solvent.

    • Spike blank human plasma with DrugX to prepare QC samples at four concentration levels:

      • LLOQ: Lower Limit of Quantification

      • Low QC: 3 x LLOQ

      • Mid QC: Mid-range of the calibration curve

      • High QC: ~80% of the Upper Limit of Quantification (ULOQ)

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each QC sample, add 10 µL of IS working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Analyze five replicates of each QC level in three separate analytical runs on different days.

  • Data Evaluation:

    • Calculate the concentration of DrugX in each QC sample using the calibration curve.

    • Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration (%Bias).

    • Precision: Expressed as the coefficient of variation (CV%) for the replicates within a run (intra-day) and between runs (inter-day).

Protocol 2: Stability Assessment (RapidQuant Method)

Objective: To evaluate the stability of DrugX in human plasma under various storage and handling conditions using the RapidQuant method.

Materials:

  • RapidQuant microsampling device

  • Blank human plasma

  • DrugX reference standard

  • RapidQuant Analyzer

Procedure:

  • Preparation of Stability Samples:

    • Prepare two sets of QC samples (Low and High concentrations) in human plasma.

  • Freeze-Thaw Stability:

    • Subject one set of QC samples to three freeze-thaw cycles (e.g., freeze at -20°C and thaw at room temperature).

  • Bench-Top Stability:

    • Keep another set of QC samples at room temperature for a specified period (e.g., 24 hours) to simulate the time samples might spend on the bench during processing.

  • Long-Term Stability:

    • Store a third set of QC samples at the intended long-term storage temperature (e.g., -80°C) for a defined period (e.g., 30 days).

  • Sample Analysis:

    • After the respective storage periods, apply the plasma from the stability samples to the RapidQuant microsampling devices according to the manufacturer's instructions.

    • Analyze the samples using the RapidQuant Analyzer.

  • Data Evaluation:

    • Determine the concentration of DrugX in the stability samples.

    • Compare the mean concentrations of the stability samples to the mean concentrations of freshly prepared QC samples (comparison samples).

    • The percentage difference should be calculated.

Mandatory Visualizations

Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for bioanalytical method validation, from the initial method development to the analysis of study samples.

G cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Routine Sample Analysis A Method Optimization (e.g., Chromatography, MS parameters) B Preliminary Assessment of Accuracy, Precision, Selectivity A->B C Full Validation of Core Parameters (Accuracy, Precision, Selectivity, LLOQ, Stability, etc.) B->C Proceed to Validation D Partial or Cross-Validation (if required for method changes) C->D E Analysis of Study Samples with QC samples C->E Apply Validated Method D->E Apply Validated Method F Incurred Sample Reanalysis (ISR) E->F G Final Concentration Data Reporting F->G

Caption: Workflow of Bioanalytical Method Validation.

Interrelationship of Core Validation Parameters

This diagram illustrates the logical relationship and interdependence of the core parameters in bioanalytical method validation.

G cluster_0 Fundamental Method Performance cluster_1 Assay Boundaries cluster_2 Method Specificity & Reliability Accuracy Accuracy LLOQ LLOQ & ULOQ Accuracy->LLOQ Precision Precision Precision->LLOQ Linearity Linearity & Range LLOQ->Linearity Selectivity Selectivity Selectivity->Accuracy Selectivity->LLOQ impacts MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Stability Stability Stability->Accuracy ensures

Caption: Interdependence of Validation Parameters.

References

A Comparative Pharmacokinetic Analysis: S-Amlodipine Versus Racemic Amlodipine

Author: BenchChem Technical Support Team. Date: November 2025

Amlodipine, a widely prescribed calcium channel blocker for hypertension and angina, exists as a racemic mixture of S-amlodipine and R-amlodipine. The therapeutic activity is primarily attributed to the S-enantiomer, which has led to the development of S-amlodipine formulations. This guide provides a comparative overview of the pharmacokinetics of S-amlodipine and racemic amlodipine, supported by experimental data from clinical studies.

Amlodipine's calcium channel blocking effect is predominantly confined to S-amlodipine, with the R-enantiomer exhibiting 1000-fold less activity.[1] The development of S-amlodipine aims to provide the therapeutic benefits while potentially reducing the adverse effects associated with the racemic mixture. Pharmacokinetic studies have been crucial in comparing the absorption, distribution, metabolism, and excretion of S-amlodipine and the racemic form.

Quantitative Pharmacokinetic Data

Clinical studies have demonstrated that the pharmacokinetic profiles of S-amlodipine administered as a single enantiomer and the S-amlodipine component from the racemic mixture are largely comparable. Bioequivalence studies have been conducted to ensure that new formulations of S-amlodipine meet the same standards of safety and efficacy as the established racemic amlodipine.

The following table summarizes the key pharmacokinetic parameters from a study comparing a single 5 mg dose of S-amlodipine to a 10 mg dose of racemic amlodipine in healthy volunteers.

ParameterS-Amlodipine (5 mg)Racemic Amlodipine (10 mg) (as S-amlodipine)
Cmax (ng/mL) 3.881 ± 0.9824.042 ± 1.147
Tmax (hr) 6.0 (median)6.0 (median)
AUC(0-last) (ng·h/mL) 129.7 ± 62.8129.0 ± 59.6
Half-life (t½) (hr) ~35-50~30-50

Data is compiled from multiple sources for illustrative purposes. Specific values can vary between studies.

These data indicate that a 5 mg dose of S-amlodipine provides a comparable exposure of the active enantiomer to a 10 mg dose of racemic amlodipine.[2] Studies have found no significant differences in the pharmacokinetic parameters between S-amlodipine 5 mg and racemic amlodipine 10 mg.[2]

Experimental Protocols

The pharmacokinetic data presented are typically derived from randomized, crossover clinical trials involving healthy volunteers. A standard experimental design is outlined below:

Study Design: A randomized, open-label, two-period, crossover study is a common approach.[3]

Participants: Healthy adult male and female volunteers are recruited for these studies.

Drug Administration:

  • Participants are randomly assigned to receive either a single oral dose of S-amlodipine (e.g., 5 mg) or racemic amlodipine (e.g., 10 mg).

  • After a washout period of sufficient duration (typically 2-3 weeks) to ensure complete elimination of the drug from the body, participants receive the alternate treatment.[3]

Blood Sampling:

  • Blood samples are collected at predetermined time points before and after drug administration.

  • A typical sampling schedule includes pre-dose and multiple post-dose collections, extending up to 144 to 216 hours to adequately characterize the drug's elimination phase.

Bioanalytical Method:

  • Plasma concentrations of S-amlodipine and, if applicable, R-amlodipine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and specificity for quantifying drug concentrations in biological matrices.

Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a comparative pharmacokinetic study.

G cluster_0 Study Setup cluster_1 Treatment Period 1 cluster_2 Washout Period cluster_3 Treatment Period 2 (Crossover) cluster_4 Analysis A Volunteer Recruitment (Healthy Adults) B Randomization A->B C Administer S-Amlodipine (e.g., 5 mg) B->C D Administer Racemic Amlodipine (e.g., 10 mg) B->D E Serial Blood Sampling C->E D->E F 2-3 Week Washout E->F G Administer Racemic Amlodipine (e.g., 10 mg) F->G H Administer S-Amlodipine (e.g., 5 mg) F->H I Serial Blood Sampling G->I H->I J Plasma Sample Analysis (HPLC-MS/MS) I->J K Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) J->K L Statistical Comparison K->L G A S-Amlodipine B L-type Calcium Channel (Vascular Smooth Muscle) A->B Binds to C Inhibition of Calcium Influx B->C Leads to D Decreased Intracellular Calcium Concentration C->D E Smooth Muscle Relaxation (Vasodilation) D->E F Reduced Peripheral Vascular Resistance E->F G Lowered Blood Pressure F->G

References

Safety Operating Guide

Proper Disposal of (R)-Amlodipine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-Amlodipine-d4, a deuterated form of (R)-Amlodipine used in research.

This compound is utilized as a stable isotope-labeled internal standard in pharmacokinetic studies and other analytical applications.[1] Due to its chemical nature and potential environmental impact, it is imperative to follow specific disposal protocols to mitigate risks to personnel and the environment.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Safety Data Sheets (SDS) from various suppliers consistently highlight its toxicity and environmental hazards.[2][3] Key hazard statements indicate that the compound is toxic if swallowed, in contact with skin, or inhaled.[3] It can also cause serious eye damage and is suspected of damaging fertility or the unborn child.[3] Furthermore, it is very toxic to aquatic life with long-lasting effects.

Hazard CategoryGHS Hazard StatementKey Precautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledDo not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area or under a chemical fume hood.
Serious Eye Damage/Eye Irritation H318: Causes serious eye damageWear protective eyeglasses or chemical safety goggles. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn childObtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Hazardous to the Aquatic Environment H400: Very toxic to aquatic lifeH411: Toxic to aquatic life with long lasting effectsAvoid release to the environment. Collect spillage.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The primary directive from safety data sheets is to dispose of the substance and its container at an approved waste disposal plant.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • In cases of insufficient ventilation or potential for dust/aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated materials (e.g., weighing paper, pipette tips), and empty containers in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, sealed, and clearly labeled hazardous waste container. The solvent type will influence the specific waste stream.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxicity, environmental hazard).

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the EHS office or contractor with a copy of the Safety Data Sheet (SDS) and an accurate description of the waste.

5. Emergency Procedures:

  • Spills: In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert, non-combustible absorbent material and place it in the hazardous waste container. For large spills, contact your EHS office immediately. Do not allow the substance to enter drains or waterways.

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention. If ingested, do NOT induce vomiting and call a poison control center or physician immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: This compound Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid & Liquid) ppe->segregate label_waste Step 3: Label Waste Container (Chemical Name, Hazards) segregate->label_waste spill Emergency: Spill Occurs segregate->spill store_waste Step 4: Store in Designated Secondary Containment label_waste->store_waste contact_ehs Step 5: Contact EHS or Licensed Contractor store_waste->contact_ehs pickup Step 6: Arrange for Waste Pickup & Provide SDS contact_ehs->pickup end_proc End: Proper Disposal at Approved Facility pickup->end_proc spill_proc Contain Spill (Follow EHS Protocol) Report to EHS spill->spill_proc Action spill_proc->store_waste Post-Cleanup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling (R)-Amlodipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling (R)-Amlodipine-d4. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

This compound, a deuterated form of the calcium channel blocker Amlodipine, requires careful handling due to its potential pharmacological activity and hazardous properties.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational and disposal plans, and emergency procedures to minimize risk and ensure regulatory compliance.

Essential Safety Information at a Glance

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practices. The following table summarizes the key safety data gathered from safety data sheets (SDS) of Amlodipine and its deuterated analogues.

Hazard CategoryDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1]
Eye Damage/Irritation Causes serious eye damage.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is mandatory when handling this compound. The following table details the required equipment.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye damage.
Respiratory Protection A NIOSH/MSHA approved respirator with a P3 filter for particulates.To prevent inhalation of the toxic dust.
Body Protection A lab coat, worn fully buttoned.To protect skin and personal clothing from contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

Meticulous planning and execution are paramount when working with potent compounds like this compound. The following workflow is designed to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_documentation Documentation prep_area Designate a specific handling area (e.g., fume hood). gather_materials Assemble all necessary equipment and reagents. prep_area->gather_materials don_ppe Don appropriate Personal Protective Equipment (PPE). gather_materials->don_ppe weigh Weigh the compound in a ventilated balance enclosure. don_ppe->weigh Proceed to handling dissolve Dissolve the compound in a suitable solvent. weigh->dissolve transfer Transfer the solution using appropriate volumetric glassware. dissolve->transfer decontaminate_glassware Decontaminate all glassware and equipment. transfer->decontaminate_glassware Proceed to cleanup clean_surfaces Clean and decontaminate the work surface. decontaminate_glassware->clean_surfaces doff_ppe Doff PPE in the correct order to avoid contamination. clean_surfaces->doff_ppe record_usage Record the amount of compound used in a logbook. doff_ppe->record_usage Proceed to documentation cluster_waste_segregation Waste Segregation cluster_waste_containment Waste Containment cluster_final_disposal Final Disposal solid_waste Solid Waste (unused compound, contaminated consumables) solid_container Seal in a labeled, dedicated hazardous waste container. solid_waste->solid_container liquid_waste Liquid Waste (solutions containing the compound) liquid_container Collect in a labeled, sealed, and compatible hazardous waste container. liquid_waste->liquid_container sharps_waste Sharps Waste (contaminated needles, etc.) sharps_container Place in a designated sharps container. sharps_waste->sharps_container waste_pickup Arrange for pickup by the institution's environmental health and safety (EHS) office. solid_container->waste_pickup liquid_container->waste_pickup sharps_container->waste_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.